Methyl 3-amino-5-iodobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXKJNIWKOHLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451421 | |
| Record name | methyl 3-amino-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-45-9 | |
| Record name | methyl 3-amino-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-5-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-amino-5-iodobenzoate: A Technical Guide for Chemical Synthesis and Drug Discovery
CAS Number: 217314-45-9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-iodobenzoate is a substituted aromatic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its structural features, particularly the presence of an amino group, an iodine atom, and a methyl ester on a benzene ring, make it a versatile building block for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of targeted cancer therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are essential for its handling, characterization, and use in chemical synthesis.
Table 1: General and Structural Properties
| Property | Value | Source |
| CAS Number | 217314-45-9 | [1][2] |
| Molecular Formula | C₈H₈INO₂ | [2] |
| Molecular Weight | 277.06 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoic acid, 3-amino-5-iodo-, methyl ester; 3-Amino-5-iodo-benzoic acid methyl ester | [3] |
| SMILES | COC(=O)C1=CC(=CC(=C1)I)N | [2] |
| InChI | InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | [2] |
Table 2: Computed Physical Properties
| Property | Value | Source |
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 276.95998 g/mol | [2] |
| Monoisotopic Mass | 276.95998 g/mol | [2] |
| Topological Polar Surface Area | 52.3 Ų | [2] |
| Heavy Atom Count | 12 | [2] |
| Formal Charge | 0 | [2] |
| Complexity | 174 | [2] |
Spectroscopic Data
While a dedicated publication with full spectral analysis was not identified in the search, typical spectroscopic data for similar aromatic compounds can be inferred. The following represents expected spectral characteristics.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiple signals in the range of 6.5-8.0 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons (variable chemical shift). |
| ¹³C NMR | Signals for the carbonyl carbon of the ester (~165-170 ppm), aromatic carbons (in the range of 110-150 ppm), and the methyl carbon of the ester (~52 ppm). |
| FT-IR | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-I stretching (in the fingerprint region). |
Experimental Protocols
This compound is a key synthetic intermediate. The following sections detail its synthesis and its subsequent use in the preparation of a crucial precursor for the PARP inhibitor, rucaparib.
Synthesis of this compound
A novel and practical synthetic route for 3-amino-5-halo-2-iodobenzoates has been developed, which can be adapted for the synthesis of the title compound.[4] The general strategy involves the nitration of a commercially available aminobenzoate, followed by a Sandmeyer reaction to introduce the iodine, and finally, reduction of the nitro group.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol (Adapted from a similar synthesis[4]):
-
Nitration: To a solution of Methyl 3-aminobenzoate in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred until completion and then poured onto ice, followed by neutralization to precipitate the product, Methyl 3-amino-5-nitrobenzoate. The crude product is then filtered, washed, and dried.
-
Sandmeyer Reaction: Methyl 3-amino-5-nitrobenzoate is dissolved in a suitable acidic medium (e.g., sulfuric acid in acetic acid). The solution is cooled, and a solution of sodium nitrite in water is added slowly to form the diazonium salt. A solution of potassium iodide in water is then added to the diazonium salt solution, leading to the formation of Methyl 3-iodo-5-nitrobenzoate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Reduction: The nitro group of Methyl 3-iodo-5-nitrobenzoate is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. After the reaction is complete, the product, this compound, is isolated and purified, typically by column chromatography.
Application in the Synthesis of a Rucaparib Intermediate
This compound is a precursor to key intermediates in the synthesis of the PARP inhibitor rucaparib. One such critical intermediate is 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.[5][6][7] The synthesis involves multiple steps, including the construction of the indole ring system and subsequent cyclization to form the azepinoindolone core. While a direct conversion from this compound is not explicitly detailed as a one-pot reaction, the structural motif is crucial for building the core structure of rucaparib.
Logical Relationship in the Synthesis of a Rucaparib Precursor
References
- 1. rsc.org [rsc.org]
- 2. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one [fluoromart.com]
- 6. WO2019130229A1 - Methods and intermediates for preparing rucaparib - Google Patents [patents.google.com]
- 7. 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | 1408282-26-7 [chemicalbook.com]
Methyl 3-amino-5-iodobenzoate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-iodobenzoate is an aromatic organic compound that holds potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring an aminobenzoate scaffold with an iodine substituent, offers multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, a probable synthetic route, and general experimental protocols for its characterization.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [1] |
| CAS Number | 217314-45-9 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)I)N | [1] |
| InChI Key | RFXKJNIWKOHLFF-UHFFFAOYSA-N | [1] |
| Appearance | Expected to be a solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| XLogP3 (Computed) | 1.7 | [1] |
| Topological Polar Surface Area (Computed) | 52.3 Ų | [1] |
| Hydrogen Bond Donor Count (Computed) | 1 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | |
| Rotatable Bond Count (Computed) | 2 |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a synthetic route for the closely related compound, methyl 3-amino-5-fluoro-2-iodobenzoate, has been described and can be adapted. The proposed synthesis is a multi-step process starting from a commercially available substituted aminobenzoate.
Proposed Synthetic Pathway:
References
Structure and IUPAC name of Methyl 3-amino-5-iodobenzoate
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and properties of Methyl 3-amino-5-iodobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data, outlines a relevant synthetic methodology, and presents a logical workflow for its preparation.
Chemical Structure and Nomenclature
This compound is an aromatic organic compound containing an amino group, an iodine atom, and a methyl ester group attached to a benzene ring.
IUPAC Name: this compound[1][2]
Chemical Structure:
References
An In-Depth Technical Guide to Methyl 3-amino-5-iodobenzoate
This technical guide provides a detailed overview of the chemical and physical properties of Methyl 3-amino-5-iodobenzoate, a key intermediate in various synthetic applications within the pharmaceutical and chemical research sectors. This document is intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and an iodine atom at positions 1, 3, and 5, respectively. The presence of these functional groups makes it a versatile building block in organic synthesis.
A summary of its key quantitative data is presented in the table below for ease of reference.
| Identifier | Value | Source |
| Molecular Formula | C8H8INO2 | [1][2] |
| Molecular Weight | 277.06 g/mol | [1][3] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 217314-45-9 | [2][4] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)I | [1] |
| InChI Key | RFXKJNIWKOHLFF-UHFFFAOYSA-N | [1][4] |
Experimental Protocols: A Representative Synthetic Workflow
While specific experimental protocols can vary significantly based on the target molecule, a general workflow for the utilization of this compound as a synthetic intermediate often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. The iodine substituent provides a reactive site for these transformations, while the amino group can be protected and deprotected or used for further functionalization.
A logical workflow for a typical cross-coupling reaction is outlined below. This process illustrates the sequential steps from starting materials to the final product, including necessary purification and analytical stages.
This diagram illustrates the key stages of a common synthetic application. The process begins with the preparation of reactants, followed by the core reaction under controlled conditions. Subsequent steps involve the work-up and purification of the crude product, and finally, analytical characterization to confirm the structure and purity of the desired compound. The modular nature of this workflow allows for adaptation to a wide range of specific target molecules.
References
- 1. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95.00% | CAS: 217314-45-9 | AChemBlock [achemblock.com]
- 3. Methyl 4-amino-3-iodobenzoate 95 GC 19718-49-1 [sigmaaldrich.com]
- 4. This compound | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
A Technical Guide to the Spectroscopic Data of Methyl 3-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-5-iodobenzoate, a key intermediate in pharmaceutical synthesis. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data is based on calculated exact mass and predicted adducts, the NMR and IR data are predicted based on the analysis of structurally similar compounds due to the limited availability of direct experimental spectra in the searched literature.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₈INO₂ |
| Molecular Weight | 277.06 g/mol [1] |
| Exact Mass | 276.95998 Da[1] |
| Predicted m/z of Adducts | |
| [M+H]⁺ | 277.96728[2] |
| [M+Na]⁺ | 299.94922[2] |
| [M-H]⁻ | 275.95272[2] |
| [M+NH₄]⁺ | 294.99382[2] |
| [M+K]⁺ | 315.92316[2] |
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8-8.0 | Singlet | 1H | Aromatic C-H (H-2) |
| ~7.5-7.7 | Singlet | 1H | Aromatic C-H (H-6) |
| ~7.0-7.2 | Singlet | 1H | Aromatic C-H (H-4) |
| ~3.9 | Singlet | 3H | OCH₃ |
| ~3.8 | Broad Singlet | 2H | NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (Ester) |
| ~148 | C-NH₂ |
| ~135 | C-COOCH₃ |
| ~130 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~94 | C-I |
| ~52 | OCH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Methyl |
| 1720-1700 | C=O Stretch | Ester |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1620-1550 | N-H Bend | Primary Amine |
| 1250-1000 | C-O Stretch | Ester |
| 800-600 | C-I Stretch | Aryl Iodide |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These are based on standard laboratory practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
¹H NMR Acquisition : Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Solid Phase : The sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
ATR (Attenuated Total Reflectance) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Method :
-
Electrospray Ionization (ESI) : Suitable for producing protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
-
Electron Ionization (EI) : This method can provide information about the molecular ion and characteristic fragmentation patterns.
-
-
Data Acquisition : The mass spectrum is acquired over a suitable m/z range, typically from 50 to 500 amu.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
A Technical Guide to 3-Amino-5-iodobenzoic Acid Methyl Ester for Chemical Researchers
An in-depth examination of the commercial availability, chemical properties, and synthetic applications of 3-amino-5-iodobenzoic acid methyl ester, a key intermediate in pharmaceutical research and development.
Introduction
3-Amino-5-iodobenzoic acid methyl ester is a substituted aromatic compound of significant interest to the pharmaceutical and organic synthesis sectors. Its molecular structure, featuring an amino group, an iodine atom, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including potent enzyme inhibitors. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its emerging role in the development of novel therapeutics, particularly as an intermediate in the synthesis of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors.
Commercial Availability and Suppliers
3-Amino-5-iodobenzoic acid methyl ester, identified by the CAS number 217314-45-9, is readily available from a variety of chemical suppliers specializing in research and development compounds.[1][2][3] Purity levels for this compound are typically offered at 95% or higher.[1] Prominent suppliers offering this chemical include:
-
Ark Pharma Scientific Limited
-
Advanced ChemBlocks
-
ChemScene
These suppliers generally provide the compound in quantities ranging from grams to kilograms to accommodate both academic research and larger-scale drug development projects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-amino-5-iodobenzoic acid methyl ester is presented in the table below. While experimentally determined data for some properties, such as melting and boiling points, are not consistently reported across all suppliers, computed values from reliable databases offer valuable estimates.
| Property | Value | Source |
| CAS Number | 217314-45-9 | [1] |
| Molecular Formula | C₈H₈INO₂ | [1][4] |
| Molecular Weight | 277.06 g/mol | [1][4] |
| Purity | ≥95% | [1] |
| Melting Point | Not consistently reported (related compounds: methyl 3-iodobenzoate 46-50 °C; methyl 3-aminobenzoate ≥42 °C) | |
| Boiling Point | Not consistently reported | |
| Solubility | Not explicitly reported for the target compound. Methyl 3-aminobenzoate is slightly soluble in water. | |
| IUPAC Name | methyl 3-amino-5-iodobenzoate | [4] |
| Synonyms | Benzoic acid, 3-amino-5-iodo-, methyl ester; 3-Amino-5-iodo-benzoic acid methyl ester; Methyl 5-amino-3-iodobenzoate | [4] |
Experimental Protocols
Synthesis of this compound (Adapted Protocol)
This procedure involves the iodination of a commercially available aminobenzoic acid precursor, followed by esterification.
Materials:
-
3-Aminobenzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or other esterification reagent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Iodination:
-
Dissolve 3-aminobenzoic acid in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Cool the solution in an ice bath.
-
Slowly add N-Iodosuccinimide (NIS) portion-wise while maintaining the temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-amino-5-iodobenzoic acid.
-
-
Esterification:
-
Suspend the crude 3-amino-5-iodobenzoic acid in methanol.
-
Carefully add thionyl chloride dropwise at 0 °C.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-amino-5-iodobenzoic acid methyl ester.
-
Role in Drug Discovery: Synthesis of TAK1 Inhibitors
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a crucial enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is implicated in inflammatory responses and the progression of certain cancers. Consequently, the development of TAK1 inhibitors is a significant area of research in medicinal chemistry.
3-Amino-5-iodobenzoic acid methyl ester serves as a valuable intermediate in the synthesis of these inhibitors. The presence of the amino group and the iodine atom provides two key points for chemical modification, allowing for the construction of the complex heterocyclic systems often found in kinase inhibitors. The general workflow for utilizing this intermediate in a drug discovery context is outlined below.
The TAK1 signaling pathway is a central regulator of cellular responses to inflammatory stimuli. Its activation leads to the downstream activation of other kinases and transcription factors, ultimately resulting in the expression of pro-inflammatory genes. The diagram below illustrates a simplified representation of this pathway.
Safety Information
3-Amino-5-iodobenzoic acid methyl ester is classified as a hazardous substance. According to available safety data sheets, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is also important to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5]
Conclusion
3-Amino-5-iodobenzoic acid methyl ester is a commercially accessible and synthetically valuable compound for researchers in the fields of medicinal chemistry and drug discovery. Its utility as a key intermediate in the synthesis of TAK1 inhibitors highlights its potential in the development of new treatments for inflammatory diseases and cancer. This guide provides a foundational resource for scientists and professionals interested in procuring and utilizing this versatile chemical building block. Further research into its direct application in the synthesis of specific bioactive molecules will undoubtedly continue to expand its importance in the scientific community.
References
- 1. This compound 95.00% | CAS: 217314-45-9 | AChemBlock [achemblock.com]
- 2. This compound | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-iodobenzoate is a key building block in organic synthesis, particularly valued in the development of pharmaceutical compounds. Its substituted benzene ring provides a versatile scaffold for the construction of more complex molecules. While the definitive first report of its synthesis is not readily apparent in surveyed literature, its utility has led to the development of efficient synthetic methodologies. This guide provides a detailed overview of a recently developed, scalable synthesis, alongside relevant chemical data and experimental protocols.
Chemical Properties and Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 217314-45-9 | [1] |
| Molecular Formula | C₈H₈INO₂ | [2] |
| Molecular Weight | 277.06 g/mol | [2] |
| Appearance | Not explicitly stated, related compounds are brown liquids | [3] |
| Purity | >95.00% (Commercially available) | [2] |
A Modern Synthetic Approach
A novel and efficient synthesis of 3-amino-5-halo-2-iodobenzoates, including the target molecule's analogues, was reported in early 2024.[3] This method, detailed below, offers a practical and scalable route from commercially available starting materials.[3] The general strategy involves a multi-step process beginning with a halogenated 2-aminobenzoate.[3][4]
The key transformations in this synthetic pathway are:
-
Nitration: Introduction of a nitro group at the C3 position of the benzene ring.[3]
-
Sandmeyer-type Reaction: Conversion of the C2 amino group into an iodide.[3][4]
-
Reduction: Reduction of the newly introduced nitro group to the desired amine functionality.[3]
A patent application has been filed for this synthetic method, highlighting its novelty and practical importance.[3]
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of Methyl 3-amino-5-halobenzoates.
Experimental Protocols
The following protocols are based on the synthesis of halogenated analogues of this compound as described by Park, et al.[3] These procedures are conducted on a 50 mmol scale, demonstrating their practical applicability.[3]
Protection of Methyl 2-amino-5-halobenzoate
-
To a solution of the starting Methyl 2-amino-5-halobenzoate (100 mmol) in dichloromethane (1.0 L), trifluoroacetic anhydride (20 mL, 150 mmol) is added at 0 °C.
-
The reaction mixture is stirred at this temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, water is added to quench the reaction, and the product is extracted with dichloromethane.
Nitration and Deprotection
-
The crude N-protected product from the previous step is dissolved in sulfuric acid (180 mL).
-
60% aqueous nitric acid (9.2 mL, 120 mmol) is added at 0 °C.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
After completion, the mixture is poured into ice water (500 mL) and extracted with ethyl acetate to yield Methyl 2-amino-5-halo-3-nitrobenzoate after removal of the protecting group during workup.
Diazotization and Iodination (Sandmeyer-type Reaction)
-
To a solution of Methyl 2-amino-5-halo-3-nitrobenzoate (50 mmol) in acetic acid (150 mL), sulfuric acid (30 mL) and sodium nitrite (4.1 g, 60 mmol) are slowly added at 12 °C.
-
The mixture is stirred for 1 hour at this temperature.
-
A solution of potassium iodide (12 g, 70 mmol) in water (80 mL) is then slowly added.
-
The reaction is stirred for 1 hour at 12 °C, then warmed to 25 °C and stirred for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layers are washed sequentially with aqueous sodium hydrogen carbonate, aqueous sodium hydrogen sulfite, and brine.
Reduction of the Nitro Group
-
The crude Methyl 5-halo-2-iodo-3-nitrobenzoate is treated with a reducing agent. While the paper uses iron in aqueous HCl for a related substrate, a common method for this transformation is the use of tin(II) chloride in an alcohol solvent.[3][5]
-
For example, using tin(II) chloride (392 mmol) in refluxing ethanol (50 mL) for 30 minutes is a reported method for a similar reduction.[5]
-
After the reduction is complete, the reaction mixture is worked up, typically involving filtration and extraction.
-
The crude product is then purified by column chromatography on silica gel.
Quantitative Data for Halogenated Analogues
The following table summarizes the yields for the synthesis of fluoro and bromo analogues of the target compound, as reported by Park, et al.[3]
| Compound | Starting Material | Overall Yield (2 steps) | Product Form |
| Methyl 3-amino-5-fluoro-2-iodobenzoate | Methyl 2-amino-5-fluorobenzoate | 65% | Brown liquid |
| Methyl 3-amino-5-bromo-2-iodobenzoate | Methyl 2-amino-5-bromobenzoate | 56% | Brown liquid |
Spectroscopic Data for Analogues
Characterization data for the fluoro and bromo analogues are provided below as a reference.[3]
Methyl 3-amino-5-fluoro-2-iodobenzoate
-
¹H NMR (500 MHz, CDCl₃): δ 6.82 (dd, J=8.7, 2.7 Hz, 1H), 6.59 (dd, J=9.9, 2.7 Hz, 1H), 4.52 (br. s., 2H), 3.92 (s, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 167.3 (d, J=2.7 Hz), 163.2 (d, J=246.1 Hz), 149.5 (d, J=10.9 Hz), 138.3 (d, J=9.1 Hz), 107.2 (d, J=25.4 Hz), 103.3 (d, J=25.4 Hz), 52.8.
-
¹⁹F NMR (471 MHz, CDCl₃): δ -113.7.
-
HRMS (ESI-QTOF) m/z: [M+Na]⁺ calcd for C₈H₇FINNaO₂, 317.9403; found, 317.9402.
Methyl 3-amino-5-bromo-2-iodobenzoate
-
¹H NMR (500 MHz, CDCl₃): δ 7.16 (d, J=2.3 Hz, 1H), 6.98 (s, 1H), 4.47 (br. s., 2H), 3.92 (s, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 167.1, 149.2, 138.6, 122.8, 122.7, 119.1, 81.7, 52.9.
-
HRMS (ESI-QTOF) m/z: [M+Na]⁺ calcd for C₈H₇BrINNaO₂, 377.8597; found, 377.8597.
Historical Synthetic Context
While the above represents a modern approach, classical methods for the synthesis of such compounds often involve the reduction of a nitro-analogue. For instance, the reduction of Methyl 3-iodo-5-nitrobenzoate using reagents like tin(II) chloride in ethanol is a plausible earlier route.[5] The emergence of this and similar compounds is closely tied to the demand for functionalized intermediates in the pharmaceutical and agricultural industries.[6]
Safety Information
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Appropriate personal protective equipment should be used when handling this compound.
References
- 1. This compound | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. This compound 95.00% | CAS: 217314-45-9 | AChemBlock [achemblock.com]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. 217314-45-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]
An In-Depth Technical Guide to 1,2,3,5-Tetrasubstituted Benzene Derivatives for Researchers and Drug Development Professionals
An Introduction to the 1,2,3,5-Tetrasubstituted Benzene Scaffold
1,2,3,5-tetrasubstituted benzene derivatives represent a unique class of aromatic compounds with a distinct substitution pattern that offers significant potential in the field of medicinal chemistry and drug development. The arrangement of four substituents on the benzene ring provides a scaffold with specific steric and electronic properties, allowing for the fine-tuning of molecular interactions with biological targets. This technical guide delves into the core characteristics of these derivatives, focusing on their synthesis, spectroscopic properties, and applications, with a particular emphasis on their potential as therapeutic agents.
Spectroscopic and Physicochemical Properties
The asymmetrical substitution pattern of 1,2,3,5-tetrasubstituted benzenes gives rise to characteristic spectroscopic signatures. For instance, the proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra will reflect the unique symmetry of the molecule. Spectroscopic data for a representative compound, 1,2,3,5-tetramethylbenzene (also known as isodurene), provides a baseline for understanding the spectral characteristics of this class of compounds.
Table 1: Physicochemical Properties of 1,2,3,5-Tetramethylbenzene
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol |
| Boiling Point | 198 °C |
| Melting Point | -24 °C |
| Density | 0.891 g/cm³ at 20 °C |
Synthesis of 1,2,3,5-Tetrasubstituted Benzene Derivatives
The synthesis of 1,2,3,5-tetrasubstituted benzene derivatives can be achieved through various synthetic routes. One notable method involves a one-pot, four-component reaction to produce tetraalkyl benzene-1,2,3,5-tetracarboxylates. This approach offers a straightforward and efficient way to access highly functionalized derivatives.
Experimental Protocol: One-Pot Synthesis of Tetraalkyl Benzene-1,2,3,5-tetracarboxylates
This protocol describes the synthesis of tetraalkyl benzene-1,2,3,5-tetracarboxylates from alkyl propiolates and alkyl 2-nitroethanoates promoted by triphenylphosphine.
General Procedure: A mixture of the alkyl propiolate (2 mmol), alkyl 2-nitroethanoate (1 mmol), and triphenylphosphine (1 mmol) in toluene (10 mL) is heated under reflux for the time specified in Table 2. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired tetraalkyl benzene-1,2,3,5-tetracarboxylate.
Table 2: Synthesis of Tetraalkyl Benzene-1,2,3,5-tetracarboxylates
| Compound | R¹ | R² | Time (h) | Yield (%) |
| 1a | Me | Me | 5 | 75 |
| 1b | Et | Me | 6 | 72 |
| 1c | Me | Et | 5 | 78 |
| 1d | Et | Et | 7 | 68 |
Characterization Data for Tetramethyl Benzene-1,2,3,5-tetracarboxylate (1a):
-
Appearance: White solid
-
Melting Point: 145-147 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 8.54 (s, 1H), 8.21 (s, 1H), 3.95 (s, 3H), 3.93 (s, 3H), 3.91 (s, 3H), 3.89 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.8, 166.5, 165.9, 165.2, 135.4, 134.8, 133.7, 132.1, 131.5, 130.9, 52.9, 52.8, 52.7, 52.6.
-
IR (KBr, cm⁻¹): 1735, 1728, 1280, 1245.
-
MS (EI, m/z): 310 [M]⁺.
Biological Activity and Structure-Activity Relationships
While specific data for a broad range of biologically active 1,2,3,5-tetrasubstituted benzene derivatives is emerging, insights can be drawn from structurally related compounds. For instance, studies on 1,3,5-trisubstituted benzene derivatives have identified potent inhibitors of matriptase, a serine protease implicated in cancer. These findings highlight the potential of the substituted benzene core as a scaffold for enzyme inhibitors.
The general workflow for identifying and optimizing such inhibitors is depicted below.
Figure 1. A generalized workflow for the discovery and development of bioactive 1,2,3,5-tetrasubstituted benzene derivatives.
Signaling Pathways
The specific signaling pathways modulated by 1,2,3,5-tetrasubstituted benzene derivatives are dependent on the nature and arrangement of their substituents, which dictate their biological targets. For derivatives designed as kinase inhibitors, a common target in oncology, the general mechanism involves interference with intracellular signaling cascades that control cell growth, proliferation, and survival.
A simplified representation of a generic kinase signaling pathway that could be targeted is shown below.
Figure 2. A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion and Future Directions
1,2,3,5-tetrasubstituted benzene derivatives offer a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive area for further research. Future efforts should focus on the synthesis of a wider range of derivatives and their systematic evaluation against various biological targets to fully elucidate their therapeutic potential. The development of detailed structure-activity relationships will be crucial in guiding the design of next-generation drug candidates based on this unique aromatic core.
An In-depth Technical Guide to Methyl 3-amino-5-iodobenzoate: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-amino-5-iodobenzoate, a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably PARP (poly(ADP-ribose) polymerase) inhibitors used in cancer therapy. This document details its chemical identity, synthesis, and its role in the development of targeted cancer treatments.
Chemical Identity and Synonyms
This compound is a substituted aromatic compound with a molecular formula of C₈H₈INO₂ and a molecular weight of approximately 277.06 g/mol .[1] Its chemical structure and key identifiers are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Registry Number | 217314-45-9[1][2] |
| Molecular Formula | C₈H₈INO₂[1][2] |
| Molecular Weight | 277.06 g/mol [1][2] |
| InChI | InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3[1] |
| InChIKey | RFXKJNIWKOHLFF-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)C1=CC(=CC(=C1)I)N[1] |
A variety of synonyms and trade names are used to identify this compound in scientific literature and commercial catalogs.
Table 2: Synonyms for this compound
| Synonym |
| 3-Amino-5-iodo-benzoic acid methyl ester[3] |
| Benzoic acid, 3-amino-5-iodo-, methyl ester[3] |
| Methyl 5-amino-3-iodobenzoate |
| 3-Amino-5-Iodo-methyl benzoate[3] |
Experimental Protocols
The synthesis of this compound is a multi-step process that is analogous to the preparation of other 3-amino-5-halo-2-iodobenzoates.[4][5][6] The general synthetic strategy involves three key transformations: nitration, a Sandmeyer reaction, and the reduction of a nitro group.
Overall Synthetic Workflow:
Detailed Methodologies:
A detailed, multi-step synthesis for a closely related compound, 3-amino-5-halo-2-iodobenzoate, has been described and can be adapted for this compound.[4] The procedure can be performed on a significant scale (e.g., 50 mmol).[4][5][6]
Step 1: Nitration of a Substituted Methyl Benzoate The synthesis would commence with a suitable commercially available starting material, such as methyl 3-aminobenzoate. The first key step is the regioselective nitration of the aromatic ring to introduce a nitro group.
-
Protocol: To a solution of the starting methyl benzoate in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C) to prevent over-nitration and side reactions. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by pouring it onto ice, and the precipitated product is collected by filtration.
Step 2: Sandmeyer Reaction for Iodination The amino group of the resulting nitro-substituted methyl benzoate is then converted to an iodide via a Sandmeyer reaction.
-
Protocol: The amino group is first diazotized by treating the compound with a solution of sodium nitrite in an acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C).[4] The resulting diazonium salt is then treated with a solution of potassium iodide, leading to the displacement of the diazonium group by iodine.[4]
Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amine to yield this compound.
-
Protocol: The nitro-substituted intermediate is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof). A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation (e.g., using palladium on carbon), is then added. The reaction is typically heated to drive it to completion. After the reduction is complete, the reaction mixture is filtered to remove any solids, and the product is isolated by extraction and purified by recrystallization or column chromatography.
Purification and Characterization:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Application in Drug Development: Synthesis of PARP Inhibitors
This compound and its analogs are valuable starting materials in the synthesis of pharmaceuticals, particularly PARP inhibitors.[5] One of the most prominent examples is its use as a key building block in the synthesis of Rucaparib , a PARP inhibitor approved for the treatment of certain types of ovarian and prostate cancers.[8][9]
The presence of the amino and iodo groups on the benzene ring allows for further chemical modifications and the construction of the complex heterocyclic core structures characteristic of many PARP inhibitors.
Role in Signaling Pathways: The Mechanism of PARP Inhibition
PARP inhibitors exert their therapeutic effect through a mechanism known as synthetic lethality .[10][11] This occurs in cancer cells that have pre-existing defects in other DNA repair pathways, most notably those involving the BRCA1 and BRCA2 genes.[10][11]
The DNA Damage Repair Pathway and PARP Inhibition:
-
Role of PARP in Normal Cells: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[11] When an SSB occurs, PARP binds to the damaged site and synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[12]
-
PARP Inhibition: PARP inhibitors block the catalytic activity of PARP, preventing the repair of SSBs.[10][11]
-
Synthetic Lethality in BRCA-Deficient Cells: In normal cells with functional BRCA1 and BRCA2 genes, the double-strand breaks (DSBs) that can arise from unrepaired SSBs are efficiently repaired through homologous recombination (HR).[10] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised. When these cells are treated with a PARP inhibitor, the accumulation of unrepaired SSBs leads to an increase in DSBs during DNA replication. Since the primary pathway for repairing these DSBs (HR) is defective, the cancer cells are unable to cope with the extensive DNA damage, leading to genomic instability and ultimately, cell death (apoptosis).[11] Normal cells, with their intact HR pathway, are largely unaffected by PARP inhibition, providing a therapeutic window.[11]
References
- 1. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95.00% | CAS: 217314-45-9 | AChemBlock [achemblock.com]
- 3. This compound | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. m.youtube.com [m.youtube.com]
- 8. CN106831793A - A kind of synthesis technique for treating ovarian cancer Rucaparib intermediates - Google Patents [patents.google.com]
- 9. CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents [patents.google.com]
- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 11. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 3-amino-5-iodobenzoate
These application notes provide a detailed, multi-step procedure for the synthesis of Methyl 3-amino-5-iodobenzoate, a key intermediate in the development of pharmaceuticals and other specialty chemicals. While the direct conversion from 2-amino-5-halobenzoates is not readily found in standard literature, this document outlines a reliable and well-established four-step synthetic route starting from 3-amino-5-nitrobenzoic acid. This method offers high yields and purity, making it suitable for laboratory and pilot-scale production.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a four-step process:
-
Diazotization and Iodination: The amino group of 3-amino-5-nitrobenzoic acid is converted to a diazonium salt, which is subsequently displaced by iodine using potassium iodide to yield 3-iodo-5-nitrobenzoic acid.
-
Esterification: The carboxylic acid group of 3-iodo-5-nitrobenzoic acid is esterified to the corresponding methyl ester, Methyl 3-iodo-5-nitrobenzoate, using methanol in the presence of an acid catalyst.
-
Reduction: The nitro group of Methyl 3-iodo-5-nitrobenzoate is reduced to an amino group using a suitable reducing agent, such as tin(II) chloride, to produce the final product, this compound.
-
Purification: The final compound is purified using column chromatography to ensure high purity.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Iodo-5-nitrobenzoic acid
This protocol details the conversion of 3-amino-5-nitrobenzoic acid to 3-iodo-5-nitrobenzoic acid via a Sandmeyer-type reaction.
-
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Distilled water
-
Ice
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-nitrobenzoic acid in distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated HCl while maintaining the temperature below 5 °C.
-
Prepare a solution of NaNO₂ in distilled water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate beaker, dissolve KI in distilled water.
-
Slowly add the diazonium salt solution to the KI solution with vigorous stirring. Effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 1 hour.
-
Cool the mixture to room temperature and decolorize by adding a saturated solution of Na₂S₂O₃.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-iodo-5-nitrobenzoic acid.
-
Step 2: Synthesis of Methyl 3-iodo-5-nitrobenzoate
This protocol describes the Fischer esterification of 3-iodo-5-nitrobenzoic acid.
-
Materials:
-
3-Iodo-5-nitrobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 3-iodo-5-nitrobenzoic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated H₂SO₄.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 3-iodo-5-nitrobenzoate.
-
Step 3: Synthesis of this compound
This protocol outlines the reduction of the nitro group to an amino group.
-
Materials:
-
Methyl 3-iodo-5-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Methyl 3-iodo-5-nitrobenzoate in ethanol or ethyl acetate.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl to the mixture.
-
Heat the reaction mixture at 50-60 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and neutralize with a 10 M NaOH solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Step 4: Purification by Column Chromatography
This protocol describes the purification of the final product.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 3-Iodo-5-nitrobenzoic acid | 307.01 | 85-95 | 198-202 |
| 2 | Methyl 3-iodo-5-nitrobenzoate | 321.04 | 90-98 | 110-114 |
| 3 | This compound | 291.04 | 80-90 | 96-100 |
Logical Relationship Diagram
The following diagram illustrates the logical progression and decision-making process during the synthesis and purification stages.
Caption: Logical workflow for the synthesis and quality control.
Application Notes and Protocols for the Use of Methyl 3-amino-5-iodobenzoate as a Pharmaceutical Starting Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-iodobenzoate is a versatile, poly-functionalized aromatic compound that serves as a critical starting material in the synthesis of a wide array of pharmaceutical agents. Its unique substitution pattern, featuring an amine, an iodine atom, and a methyl ester on a benzene ring, allows for selective and sequential chemical modifications. The presence of the iodo group is particularly advantageous for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations and highlights its role in the synthesis of targeted therapeutics, particularly kinase and PARP inhibitors.
Pharmaceutical Relevance
The 3-amino-5-halobenzoic acid scaffold is a key pharmacophore found in numerous biologically active molecules. This compound is a valuable building block for introducing this moiety and for further elaboration into complex drug molecules. Its applications are prominent in the synthesis of inhibitors targeting key signaling pathways implicated in cancer, such as the MAPK/ERK and PARP pathways.
Kinase Inhibitors: Targeting the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in proteins like BRAF and MEK, is a hallmark of many cancers, including melanoma.[2][3]
Dabrafenib , a BRAF inhibitor, and Trametinib , a MEK inhibitor, are targeted therapies that disrupt this pathway.[4][5] While the direct synthesis of these drugs may not always start from this compound, the core phenylamine and substituted benzene structures are highly relevant. The methodologies described herein for modifying this compound are directly applicable to the synthesis of analogues and derivatives of these and other kinase inhibitors.
PARP Inhibitors: Targeting DNA Repair Pathways
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are essential for the repair of single-strand DNA breaks.[6][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality and tumor cell death.
Rucaparib is a PARP inhibitor approved for the treatment of ovarian and prostate cancers.[8] this compound and its analogues are key starting materials in the synthesis of Rucaparib and related compounds.[3][9] The cross-coupling reactions detailed below are fundamental to constructing the core scaffolds of these important therapeutics.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom of this compound serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
The following table presents representative data for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be adapted for this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | Methyl 4-iodobenzoate | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 4 | 2-Iodoaniline | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 24 | 85 |
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and deionized water (5:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide and an alkene.[10] It is a powerful method for the synthesis of substituted alkenes.
The following table provides representative data for the Heck reaction of aryl iodides with various alkenes.
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | Et₃N (1.5) | DMF | 100 | 4 | 95 |
| 2 | 4-Iodoanisole | Styrene | PdCl₂(PPh₃)₂ (2) | K₂CO₃ (2.0) | NMP | 120 | 12 | 88 |
| 3 | 3-Iodopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc (2.0) | DMAc | 140 | 8 | 92 |
| 4 | 2-Iodoaniline | Acrylonitrile | Pd(PPh₃)₄ (3) | Et₃N (2.0) | Acetonitrile | 80 | 24 | 75 |
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and DMF.
-
Add the alkene and triethylamine to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It is a highly effective method for the synthesis of aryl amines from aryl halides and primary or secondary amines.
The following table presents representative data for the Buchwald-Hartwig amination of aryl halides.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 98 |
| 2 | 3-Bromoanisole | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 90 |
| 3 | 2-Chloropyridine | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | Toluene | 100 | 18 | 85 |
| 4 | Iodobenzene | Benzylamine | Pd(OAc)₂ (1) | DavePhos (2) | Cs₂CO₃ (2.0) | Toluene | 80 | 12 | 93 |
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the amine and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[13] This reaction is highly efficient for the formation of C(sp)–C(sp²) bonds.
The following table provides representative data for the Sonogashira coupling of aryl iodides with terminal alkynes.
| Entry | Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | 4-Iodoanisole | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 12 | 88 |
| 3 | 3-Iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 8 | 92 |
| 4 | 2-Iodoaniline | Propiolic acid ethyl ester | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 16 | 80 |
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical compounds. Its strategic placement of functional groups allows for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this building block in the design and synthesis of novel therapeutics targeting critical disease pathways. The continued exploration of the reactivity of this and similar scaffolds will undoubtedly lead to the discovery of new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP1 - Wikipedia [en.wikipedia.org]
- 8. Rucaparib synthesis - chemicalbook [chemicalbook.com]
- 9. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Methyl 3-amino-5-iodobenzoate: A Versatile Scaffold in Medicinal Chemistry
Introduction: Methyl 3-amino-5-iodobenzoate is a key building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active molecules. Its trifunctional nature, featuring an amine, a methyl ester, and an iodine atom on a benzene ring, allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This scaffold is particularly prominent in the development of targeted cancer therapies, including poly(ADP-ribose) polymerase (PARP) inhibitors and tyrosine kinase inhibitors.
Application Notes
The strategic placement of the amino, iodo, and methyl ester groups on the benzene ring makes this compound a versatile precursor for various cross-coupling and functional group transformations. The iodine atom is a reactive handle for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The amino group can be acylated, alkylated, or used in cyclization reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation.
Key Applications in Drug Discovery:
-
PARP Inhibitors: This building block is a crucial component in the synthesis of PARP inhibitors, a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1] The PARP inhibitor Rucaparib, for instance, incorporates a modified form of this scaffold. PARP1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[2][3] Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[1]
-
Tyrosine Kinase Inhibitors: The this compound core is also utilized in the development of tyrosine kinase inhibitors. Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[4][5] Aberrant tyrosine kinase activity is a hallmark of many cancers. Small molecule inhibitors designed from this scaffold can target the ATP-binding site of specific tyrosine kinases, blocking their downstream signaling and inhibiting tumor growth.[4]
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by flash chromatography.
Data Presentation
The following tables summarize representative quantitative data for compounds synthesized using methodologies applicable to the this compound building block.
Table 1: Representative PARP Inhibitor Activity
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |
| Olaparib | PARP1/2 | 1 (PARP1) | Enzyme Assay | [6] |
| Rucaparib | PARP1/2 | 1.4 (PARP1) | Enzyme Assay | [6] |
| Talazoparib | PARP1/2 | 0.57 (PARP1) | Enzyme Assay | [6] |
| Pamiparib | PARP1/2 | 0.83 (PARP1), 0.11 (PARP2) | Enzyme Assay | [6] |
Table 2: Representative Tyrosine Kinase Inhibitor Activity
| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC₅₀ (nM) | Cell Line | Reference |
| Lapatinib | EGFR/HER2 | - | 10.8 (EGFR), 9.8 (HER2) | Enzyme Assay | [7] |
| Compound 6j | EGFR/HER2 | 99.03 (EGFR), 96.73 (HER2) | 1.8 (EGFR), 87.8 (HER2) | Enzyme Assay | [7] |
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in medicinal chemistry.
Caption: The role of PARP1 in the base excision repair pathway and its inhibition.
Caption: A simplified receptor tyrosine kinase signaling pathway and its inhibition.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Methyl 3-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyl 3-amino-5-iodobenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of complex biaryl compounds, which are prominent scaffolds in medicinal chemistry and materials science. The following protocols and data serve as a starting point for reaction optimization and scale-up.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[2] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1]
This compound is a particularly useful substrate for Suzuki coupling due to the high reactivity of the carbon-iodine bond, which generally allows for milder reaction conditions compared to brominated or chlorinated analogs. The presence of the amino and methyl ester functionalities provides handles for further synthetic transformations, making it an attractive starting material for the synthesis of libraries of compounds in drug discovery programs.
Data Presentation
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize representative conditions for the Suzuki coupling of aryl iodides, including those structurally similar to this compound, with various arylboronic acids. These data can be used as a guide for developing specific applications.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 16 | 85-95 |
| 2 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | >95 |
| 3 | 1-Iodo-4-nitrobenzene | (4-Methoxycarbonyl)phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 4 | Methyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 16 | 85-95 |
Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly representative of reactions with this compound. Optimization is recommended for each specific substrate combination.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the solvent (e.g., a 4:1 mixture of DME/water) via syringe. The mixture should be sparged with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4-8 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
1,4-Dioxane/water (e.g., 10:1) or other suitable microwave solvent
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Add the solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol (Protocol 1, steps 8-11).
Visualizations
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols for the Synthesis of Halo-iodobenzoates via Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of halo-iodobenzoates, valuable intermediates in pharmaceutical and materials science research, utilizing the Sandmeyer reaction. The procedure involves the diazotization of a halo-aminobenzoate precursor followed by an iodine substitution.
Introduction
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into a variety of functional groups, including halogens.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This protocol specifically focuses on the iodination of halo-substituted aminobenzoate esters, a transformation that does not typically require a copper catalyst, which is often necessary for other Sandmeyer halogenations.[1][4] The resulting halo-iodobenzoates are important building blocks in organic synthesis due to the differential reactivity of the halogen substituents, allowing for selective downstream functionalization.
Experimental Overview
The synthesis of halo-iodobenzoates via the Sandmeyer reaction is a two-step process performed in a single pot. The first step is the diazotization of the starting halo-aminobenzoate, where the primary amine is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The second step involves the introduction of an iodide source, usually potassium iodide, which displaces the diazonium group to yield the desired halo-iodobenzoate.
Experimental Protocol: Synthesis of Methyl 2-chloro-5-iodobenzoate
This protocol details the synthesis of methyl 2-chloro-5-iodobenzoate from methyl 2-amino-5-chlorobenzoate. The principles of this procedure can be adapted for other halo-iodobenzoate syntheses.
Materials:
-
Methyl 2-amino-5-chlorobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Beakers
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-amino-5-chlorobenzoate (1.0 equivalent) in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Iodination:
-
Prepare a solution of potassium iodide (1.5 equivalents) in deionized water.
-
Slowly add the potassium iodide solution to the diazonium salt solution. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
Gently heat the mixture to 40-50 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration. If the product is oily, proceed with extraction.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation
The following table summarizes typical quantitative data for the Sandmeyer iodination of a halo-aminobenzoate. Please note that optimal conditions may vary depending on the specific substrate.
| Parameter | Value |
| Starting Material | Methyl 2-amino-5-chlorobenzoate |
| Reagents | |
| Sodium Nitrite (NaNO₂) | 1.1 equivalents |
| Potassium Iodide (KI) | 1.5 equivalents |
| Acid | Hydrochloric Acid (HCl) |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Diazotization Time | 30 minutes |
| Iodination Temperature | Room Temperature to 50 °C |
| Iodination Time | 1-2 hours |
| Typical Yield | 70-85% |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Sandmeyer reaction for the synthesis of halo-iodobenzoates.
Caption: Experimental workflow for the synthesis of halo-iodobenzoates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. texiumchem.com [texiumchem.com]
- 6. youtube.com [youtube.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]
- 11. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application of Methyl 3-amino-5-iodobenzoate in the Synthesis of Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of methyl 3-amino-5-iodobenzoate as a versatile building block in the synthesis of kinase inhibitors. The strategic placement of the amino, iodo, and methyl ester functionalities on the benzene ring makes this compound an ideal scaffold for generating diverse libraries of potential therapeutic agents through various cross-coupling reactions.
Introduction to Kinase Inhibitors and the Role of this compound
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[2][3]
This compound serves as a valuable starting material in the synthesis of kinase inhibitors due to its key structural features:
-
Iodo Group: The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino moieties, which are often crucial for binding to the kinase active site.[4][5]
-
Amino Group: The amino group can act as a key hydrogen bond donor or can be further functionalized to modulate the physicochemical properties of the final compound, such as solubility and cell permeability.
-
Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with the target protein.
Key Synthetic Strategies
The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods are favored for their broad substrate scope and tolerance of various functional groups, making them ideal for constructing libraries of potential kinase inhibitors.[4][6]
Suzuki-Miyaura Coupling
This reaction is a powerful tool for forming carbon-carbon bonds between the aryl iodide of this compound and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems that can mimic the adenine region of ATP or interact with other hydrophobic pockets in the kinase domain.[4][7]
Buchwald-Hartwig Amination
This reaction facilitates the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This is particularly useful for synthesizing diarylamine-based inhibitors, a common scaffold for many clinically approved kinase inhibitors.[4][8]
Target Signaling Pathways
Kinase inhibitors derived from this compound can be designed to target various signaling pathways implicated in cancer and other diseases. Two of the most critical pathways are the RAS-RAF-MEK-ERK and the PI3K/Akt/mTOR pathways.
RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4][9] Mutations in genes encoding proteins in this pathway, such as BRAF and RAS, are frequently observed in various cancers, leading to constitutive activation and uncontrolled cell growth.[4]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival.[10] Aberrant activation of this pathway is a common event in many human cancers and is often associated with resistance to conventional therapies.[11]
Experimental Protocols
The following are generalized protocols for the key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
General Workflow for Kinase Inhibitor Synthesis
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%)
-
Ligand (e.g., Xantphos or BINAP, 1-10 mol%)
-
Base (e.g., NaOtBu or Cs2CO3, 1.5-2.5 equivalents)
-
Solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the palladium catalyst and the ligand in the solvent and stir for a few minutes.
-
Add this compound, the amine, and the base.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data on Kinase Inhibitor Activity
The following table summarizes the inhibitory activity (IC50 values) of several representative kinase inhibitors against various kinases. While these compounds are not directly synthesized from this compound, they represent the types of potent inhibitors that can be accessed using similar synthetic strategies and building blocks.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Cabozantinib | c-Met | 5.4 | [12] |
| Pyridine-bioisostere 4 | c-Met | 4.9 | [12] |
| Compound 13 | PI3Kα | 1.2 | [11] |
| PIK-93 | p110 | 48 | [13] |
| PIK-108 | p110 | 1400 | [13] |
This table is for illustrative purposes and showcases the potency of kinase inhibitors developed through similar medicinal chemistry approaches.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the efficient construction of diverse chemical scaffolds through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development to explore the potential of this starting material in generating next-generation targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. recipharm.com [recipharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Anwendungsbeispiele und Protokolle zur Derivatisierung der Aminogruppe von Methyl-3-amino-5-iodbenzoat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: Methyl-3-amino-5-iodbenzoat ist ein vielseitiger Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie. Die Funktionalisierung seiner primären aromatischen Aminogruppe ermöglicht die Synthese einer breiten Palette von Derivaten mit potenziellem biologischem Interesse. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Acylierung, Sulfonylierung und reduktive Aminierung der Aminogruppe von Methyl-3-amino-5-iodbenzoat.
N-Acylierung
Die N-Acylierung ist eine fundamentale Transformation zur Bildung von Amidbindungen. Diese Reaktion wird häufig genutzt, um die physikochemischen Eigenschaften von Molekülen zu modifizieren und Struktur-Wirkungs-Beziehungen zu untersuchen.
Daten zur N-Acylierung
| Acylierungsmittel | Produkt | Molmasse ( g/mol ) | Typische Ausbeute (%) | Reinheit (durch HPLC) |
| Acetylchlorid | Methyl-3-acetamido-5-iodbenzoat | 319.10 | 90-98 | >98% |
| Benzoylchlorid | Methyl-3-benzamido-5-iodbenzoat | 381.17 | 85-95 | >98% |
| Propionylchlorid | Methyl-3-(propionylamino)-5-iodbenzoat | 333.13 | 88-96 | >98% |
Experimentelles Protokoll: N-Acetylierung
Materialien:
-
Methyl-3-amino-5-iodbenzoat
-
Acetylchlorid
-
Triethylamin (TEA) oder Pyridin
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasser
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Standard-Laborglaswaren
-
Magnetrührer und Rührfisch
-
Eisbad
Durchführung:
-
Reaktionsaufbau: In einem trockenen Rundkolben wird Methyl-3-amino-5-iodbenzoat (1.0 Äquiv.) in wasserfreiem DCM gelöst. Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Zugabe der Base und des Acylierungsmittels: Zur gekühlten Lösung wird Triethylamin (1.5 Äquiv.) langsam zugetropft, gefolgt von der tropfenweisen Zugabe von Acetylchlorid (1.2 Äquiv.).
-
Reaktionsüberwachung: Die Reaktion wird bei 0 °C für 30 Minuten gerührt und anschließend langsam auf Raumtemperatur erwärmt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt, bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Aufarbeitung: Die Reaktion wird durch langsame Zugabe von gesättigter NaHCO₃-Lösung beendet. Die Mischung wird in einen Scheidetrichter überführt und die organische Phase abgetrennt. Die organische Phase wird nacheinander mit Wasser und Sole gewaschen.
-
Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt, um das Rohprodukt zu erhalten. Das Produkt kann durch Umkristallisation oder Säulenchromatographie weiter aufgereinigt werden.
Workflow der N-Acylierung
Abbildung 1: Workflow für die N-Acylierung.
N-Sulfonylierung
Die N-Sulfonylierung führt zur Bildung von Sulfonamiden, einer wichtigen funktionellen Gruppe in vielen pharmazeutisch aktiven Verbindungen.
Daten zur N-Sulfonylierung
| Sulfonylierungsmittel | Produkt | Molmasse ( g/mol ) | Typische Ausbeute (%) | Reinheit (durch HPLC) |
| Tosylchlorid | Methyl-3-(tosylamino)-5-iodbenzoat | 431.24 | 80-90 | >97% |
| Mesylchlorid | Methyl-3-(mesylamino)-5-iodbenzoat | 355.14 | 85-95 | >98% |
| Benzolsulfonylchlorid | Methyl-3-(phenylsulfonylamino)-5-iodbenzoat | 417.21 | 82-92 | >97% |
Experimentelles Protokoll: N-Tosylierung
Materialien:
-
Methyl-3-amino-5-iodbenzoat
-
p-Toluolsulfonylchlorid (Tosylchlorid)
-
Pyridin, wasserfrei
-
Salzsäure (1 M HCl)
-
Standard-Laborglaswaren
-
Magnetrührer und Rührfisch
Durchführung:
-
Reaktionsaufbau: Methyl-3-amino-5-iodbenzoat (1.0 Äquiv.) wird in wasserfreiem Pyridin gelöst und die Lösung auf 0 °C gekühlt.
-
Zugabe des Sulfonylierungsmittels: Tosylchlorid (1.1 Äquiv.) wird portionsweise unter Rühren zugegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Reaktion: Die Mischung wird über Nacht bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird auf Eiswasser gegossen, um das Produkt auszufällen. Der pH-Wert wird mit 1 M HCl auf 1-2 eingestellt. Der entstandene Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet.
-
Aufreinigung: Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z.B. Ethanol) umkristallisiert, um das reine N-Tosyl-Derivat zu erhalten.
Workflow der N-Sulfonylierung
Abbildung 2: Workflow für die N-Sulfonylierung.
Reduktive Aminierung
Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen und zur Einführung von Alkylgruppen an der Aminogruppe.
Daten zur Reduktiven Aminierung
| Aldehyd/Keton | Reduktionsmittel | Produkt | Molmasse ( g/mol ) | Typische Ausbeute (%) | Reinheit (durch HPLC) |
| Benzaldehyd | Natriumtriacetoxyborhydrid | Methyl-3-(benzylamino)-5-iodbenzoat | 367.18 | 75-85 | >95% |
| Aceton | Natriumcyanoborhydrid | Methyl-3-(isopropylamino)-5-iodbenzoat | 319.14 | 70-80 | >95% |
| Formaldehyd | Natriumtriacetoxyborhydrid | Methyl-3-(dimethylamino)-5-iodbenzoat | 305.11 | 65-75 | >95% |
Experimentelles Protokoll: N-Benzylierung
Materialien:
-
Methyl-3-amino-5-iodbenzoat
-
Benzaldehyd
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF)
-
Essigsäure (einige Tropfen, optional)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasser
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Standard-Laborglaswaren
-
Magnetrührer und Rührfisch
Durchführung:
-
Reaktionsaufbau: Methyl-3-amino-5-iodbenzoat (1.0 Äquiv.) und Benzaldehyd (1.1 Äquiv.) werden in DCE gelöst. Optional können einige Tropfen Essigsäure zugegeben werden, um die Iminbildung zu katalysieren. Die Mischung wird für 30 Minuten bei Raumtemperatur gerührt.
-
Reduktion: Natriumtriacetoxyborhydrid (1.5 Äquiv.) wird portionsweise zugegeben.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur gerührt, bis die Reaktion gemäß DC-Analyse abgeschlossen ist (typischerweise 2-16 Stunden).
-
Aufarbeitung: Die Reaktion wird durch Zugabe von gesättigter NaHCO₃-Lösung beendet. Die organische Phase wird abgetrennt, mit Wasser und Sole gewaschen.
-
Trocknung und Aufreinigung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird mittels Säulenchromatographie aufgereinigt.
Workflow der Reduktiven Aminierung
Abbildung 3: Workflow für die reduktive Aminierung.
Biologischer Kontext: Potenzielles Targeting von Signalwegen
Derivate von Methyl-3-amino-5-iodbenzoat können als wichtige Zwischenprodukte für die Synthese von biologisch aktiven Molekülen dienen, die auf verschiedene zelluläre Signalwege abzielen. Ein prominentes Beispiel ist die Verwendung ähnlicher Bausteine in der Entwicklung von Kinase-Inhibitoren, die eine entscheidende Rolle in der Krebstherapie spielen.
Hypothetischer Kinase-Inhibitor-Signalweg
Das folgende Diagramm illustriert einen generischen Signalweg, der durch einen hypothetischen Inhibitor, der aus dem Methyl-3-amino-5-iodbenzoat-Grundgerüst synthetisiert wurde, moduliert werden könnte. Solche Inhibitoren können an die ATP-Bindungsstelle von Kinasen binden und so die nachgeschaltete Signaltransduktion blockieren, was zu einer verminderten Zellproliferation und Apoptose führen kann.
Abbildung 4: Targeting des MAPK/ERK-Signalwegs.
Application Note: A Robust, Large-Scale Synthesis Protocol for Methyl 3-amino-5-iodobenzoate
Introduction
Methyl 3-amino-5-iodobenzoate is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its specific substitution pattern makes it an important intermediate for introducing functionalities at the 1, 3, and 5 positions of a benzene ring. This document outlines a detailed and scalable protocol for the synthesis of this compound, adapted from a novel synthetic route developed for related halo-analogs.[1][2][3] The described multi-step process is designed for implementation on a large scale, making it suitable for researchers and professionals in drug development and process chemistry.
Overall Synthesis Strategy
The synthesis commences with the commercially available methyl 3-aminobenzoate. The core of the strategy involves a three-step sequence:
-
Iodination: Direct iodination of the starting material at the 5-position.
-
Nitration: Introduction of a nitro group at the 2-position.
-
Reduction: Selective reduction of the nitro group to an amine to yield the final product.
This approach is designed to be efficient and scalable, with purification steps optimized for large quantities.
Experimental Protocols
Materials and Equipment
-
Methyl 3-aminobenzoate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Fuming nitric acid (90%)
-
Sulfuric acid (98%)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Large glass reactors with overhead stirring, temperature control, and addition funnels
-
Filtration apparatus (Büchner funnel, filter press)
-
Rotary evaporator
-
Chromatography equipment (optional, for very high purity)
Step 1: Synthesis of this compound
This initial step involves the direct iodination of methyl 3-aminobenzoate.
Procedure:
-
In a large, clean, and dry reactor, dissolve methyl 3-aminobenzoate (1.0 eq) in trifluoroacetic acid (5-10 vol).
-
Cool the resulting solution to 0-5 °C with an ice bath.
-
Slowly add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture into a stirred solution of saturated sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system like ethanol/water.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Methyl 3-aminobenzoate | 151.16 | 1.0 | 151.16 |
| N-Iodosuccinimide | 224.99 | 1.1 | 247.49 |
| This compound | 277.06 | - | - |
Table 1: Stoichiometry for the synthesis of this compound.
Step 2: Synthesis of Methyl 3-amino-2-nitro-5-iodobenzoate
The second step is the nitration of the iodinated intermediate.
Procedure:
-
To a clean and dry reactor, add the this compound (1.0 eq) from the previous step.
-
Carefully add concentrated sulfuric acid (98%, 3-5 vol) while cooling the reactor in an ice-salt bath to maintain a temperature of -5 to 0 °C.
-
In a separate vessel, prepare a nitrating mixture by slowly adding fuming nitric acid (90%, 1.2 eq) to cold concentrated sulfuric acid (1 vol).
-
Add the nitrating mixture dropwise to the reactor, keeping the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it slowly onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry the solid under vacuum.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| This compound | 277.06 | 1.0 | 277.06 |
| Fuming Nitric Acid (90%) | 63.01 | 1.2 | 75.61 |
| Methyl 3-amino-2-nitro-5-iodobenzoate | 322.06 | - | - |
Table 2: Stoichiometry for the synthesis of Methyl 3-amino-2-nitro-5-iodobenzoate.
Step 3: Synthesis of this compound (Final Product)
The final step is the reduction of the nitro group to an amine.
Procedure:
-
Suspend the Methyl 3-amino-2-nitro-5-iodobenzoate (1.0 eq) in a mixture of methanol (10 vol) and water (2 vol) in a large reactor.
-
Add ammonium chloride (4.0 eq) to the suspension.
-
Heat the mixture to 60-70 °C and add iron powder (5.0 eq) portion-wise over 1 hour.
-
Stir the reaction vigorously at reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot methanol.
-
Concentrate the combined filtrate under reduced pressure to remove the methanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Methyl 3-amino-2-nitro-5-iodobenzoate | 322.06 | 1.0 | 322.06 |
| Iron Powder | 55.84 | 5.0 | 279.20 |
| Ammonium Chloride | 53.49 | 4.0 | 213.96 |
| This compound | 277.06 | - | - |
Table 3: Stoichiometry for the synthesis of this compound.
Visual Representation of the Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All steps should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
The nitration step is highly exothermic and requires careful temperature control to avoid runaway reactions.
-
Handle fuming nitric acid and concentrated sulfuric acid with extreme care.
-
The reduction step with iron powder can be vigorous; add the iron powder slowly.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methods are robust and have been adapted from established procedures for analogous compounds, making them suitable for large-scale production in a research or industrial setting. Adherence to the detailed steps and safety precautions is crucial for a successful and safe synthesis.
References
Application Notes and Protocols for the Synthesis of Biologically Active Molecules from Methyl 3-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-iodobenzoate is a versatile trifunctional building block in medicinal chemistry, offering three distinct points for chemical modification: the amino group, the iodo group, and the methyl ester. The presence of an iodo group makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. This application note provides detailed protocols for the synthesis of biologically active molecules, particularly focusing on the generation of a Poly(ADP-ribose) polymerase (PARP) inhibitor scaffold, and showcases the utility of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Synthesis of a PARP-1 Inhibitor Scaffold
This section outlines a representative synthesis of a potent PARP-1 inhibitor scaffold starting from this compound. The synthetic strategy is adapted from the synthesis of 1H-thieno[3,4-d]imidazole-4-carboxamide based PARP-1 inhibitors.[1][2] The initial steps focus on the modification of the core benzene ring, followed by the introduction of a carboxamide moiety, a common feature in many PARP inhibitors.[1]
Experimental Workflow: Synthesis of a PARP-1 Inhibitor Scaffold
Caption: General workflow for the synthesis of a PARP-1 inhibitor scaffold.
Experimental Protocol: Synthesis of a Representative PARP-1 Inhibitor Scaffold
Step 1: Acetylation of this compound
To a solution of this compound (1.0 eq) in acetic anhydride (10 vol), the mixture is stirred at room temperature for 6 hours. The reaction mixture is then poured into cold water to precipitate the product. The solid is collected by filtration and washed with water to afford Methyl 3-acetamido-5-iodobenzoate.[1]
Step 2: Nitration of Methyl 3-acetamido-5-iodobenzoate
The acetylated compound (1.0 eq) is dissolved in concentrated sulfuric acid (10 vol) and cooled to -10°C. A mixture of nitric acid (1.5 eq) and sulfuric acid (2 vol) is added dropwise, maintaining the temperature below 0°C. After the addition, the reaction is stirred for 2 hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield Methyl 3-acetamido-5-iodo-4-nitrobenzoate.
Step 3: Reduction of the Nitro Group
To a suspension of the nitrated compound (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (0.5 eq) are added. The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to give Methyl 3-acetamido-4-amino-5-iodobenzoate.
Step 4: Amide Coupling to form the Carboxamide
The resulting amino compound (1.0 eq) and a desired carboxylic acid (1.2 eq) are dissolved in a suitable solvent such as DMF. A coupling agent like HATU (1.5 eq) and a base such as DIPEA (3.0 eq) are added, and the mixture is stirred at room temperature overnight. The reaction is then diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final PARP-1 inhibitor scaffold.
Biological Activity Data
The following table summarizes the biological activity of a series of 1H-thieno[3,4-d]imidazole-4-carboxamide based PARP-1 inhibitors, which share a similar structural motif with the scaffold synthesized from this compound.[1]
| Compound | PARP-1 IC₅₀ (μM) | Antiproliferative Activity (HCC1937, IC₅₀ μM) | Antiproliferative Activity (CAPAN-1, IC₅₀ μM) |
| 16g | 0.089 | 1.89 | 3.54 |
| 16i | 0.062 | 2.51 | 4.11 |
| 16j | 0.055 | 1.58 | 2.98 |
| 16l | 0.043 | 1.32 | 2.65 |
| Olaparib | 0.012 | 5.01 | 3.12 |
| Veliparib | 0.029 | >50 | >50 |
PARP Inhibition Signaling Pathway and Synthetic Lethality
PARP inhibitors exert their anticancer effects through a mechanism known as "synthetic lethality".[3] In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2.
In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the BER pathway for DNA repair and survival. When PARP is inhibited in these BRCA-deficient cells, SSBs accumulate and are converted to DSBs, which cannot be effectively repaired. This accumulation of DNA damage leads to genomic instability and ultimately, cell death.[4][5]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Application of this compound in Cross-Coupling Reactions
The iodo-substituent of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound. This is a powerful method for synthesizing biaryl structures, which are prevalent in many biologically active molecules.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 3-amino-5-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-iodobenzoate is a valuable building block in organic synthesis, particularly for the development of pharmaceutical agents. The presence of three distinct functional groups—an amine, a carboxylic ester, and an aryl iodide—on the benzene ring makes it a versatile intermediate for constructing complex molecular architectures. The aryl iodide moiety is especially useful as it readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental in modern drug discovery.[1][2] For instance, related 3-amino-5-halo-2-iodobenzoates are key starting materials in the synthesis of pharmaceuticals like the PARP inhibitor rucaparib.[3][4]
The esterification of 3-amino-5-iodobenzoic acid to its corresponding methyl ester is a crucial first step in many synthetic routes. This modification enhances the compound's solubility in organic solvents and protects the carboxylic acid group from undesired side reactions in subsequent steps.[1] This document provides detailed protocols for two common and effective methods for this transformation: Fischer-Speier Esterification and a thionyl chloride-mediated approach.
Key Synthetic Pathways
Two primary methods for the esterification of 3-amino-5-iodobenzoic acid are detailed below. Each method offers distinct advantages regarding reaction conditions, work-up procedures, and suitability for different laboratory settings.
Method 1: Fischer-Speier Esterification
This is a classic acid-catalyzed esterification where the carboxylic acid and an alcohol (in this case, methanol) are refluxed in the presence of a strong acid catalyst.[5][6][7] Due to the basicity of the amino group on the aromatic ring, a stoichiometric amount of the acid catalyst is often required to ensure the protonation of the carbonyl oxygen, which increases its electrophilicity for attack by the weakly nucleophilic alcohol.[8] Using a large excess of the alcohol (methanol), which also serves as the solvent, helps to drive the reversible reaction toward the product, in accordance with Le Châtelier's principle.[6][8]
Method 2: Thionyl Chloride-Mediated Esterification
This method involves the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ. This anhydrous HCl then acts as the catalyst for the esterification, proceeding in a manner similar to the Fischer esterification. This approach is particularly useful when anhydrous conditions are desired.[9][10][11]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the two esterification methods. Note that yields can vary based on the purity of starting materials, reaction scale, and efficiency of the work-up procedure.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Thionyl Chloride-Mediated Esterification |
| Starting Material | 3-amino-5-iodobenzoic acid | 3-amino-5-iodobenzoic acid |
| Reagents | Methanol (solvent and reactant), Sulfuric Acid (catalyst) | Methanol (solvent and reactant), Thionyl Chloride |
| Temperature | Reflux (approx. 65 °C) | 0 °C to Reflux (approx. 65 °C) |
| Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | 75-90% | 85-95% |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3-amino-5-iodobenzoic acid
Materials:
-
3-amino-5-iodobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-iodobenzoic acid (e.g., 2.63 g, 10 mmol).
-
Add 50 mL of anhydrous methanol. Stir the mixture to suspend the solid.
-
Carefully and slowly, add concentrated sulfuric acid (e.g., 1.1 mL, ~20 mmol) to the stirring suspension. An initial precipitate of the aminobenzoic acid salt may form.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring.
-
Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of ice water.
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Slowly neutralize the acidic solution by adding 10% sodium carbonate solution dropwise while stirring. Continue addition until gas evolution ceases and the pH of the solution is approximately 8.[12][13]
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The this compound product will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with three portions of cold deionized water.
-
Dry the product under vacuum to obtain the final this compound.
Protocol 2: Thionyl Chloride-Mediated Esterification of 3-amino-5-iodobenzoic acid
Materials:
-
3-amino-5-iodobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, suspend 3-amino-5-iodobenzoic acid (e.g., 2.63 g, 10 mmol) in anhydrous methanol (50 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly and dropwise, add thionyl chloride (e.g., 1.46 mL, 20 mmol) to the cooled, stirring suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and carefully pour it into a separatory funnel containing saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
-
Separate the organic layer, and wash it with brine (2 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the this compound product.
Visualizations
Caption: Experimental workflow for Fischer-Speier esterification.
Caption: Mechanism of Fischer-Speier esterification.
References
- 1. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-amino-5-iodobenzoate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of the Desired 5-Iodo Isomer | Incorrect Regioselectivity in Direct Iodination: The primary challenge in the direct iodination of methyl 3-aminobenzoate is the directing effect of the substituent groups. The amino (-NH₂) group is an activating ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating meta-director. Electrophilic iodination will preferentially occur at the positions most activated by the amino group, which are the 4- and 6-positions (ortho and para to the amine). The desired 5-position is meta to the amino group and is therefore not favored.[1][2] | Consider an alternative, multi-step synthetic route that provides better regiochemical control. A recommended approach is the Sandmeyer reaction, which involves the diazotization of an amino group followed by substitution with iodide.[3][4][5][6] This method allows for the precise placement of the iodo group. |
| Formation of Multiple Isomers | Direct Electrophilic Aromatic Substitution: As explained above, direct iodination of methyl 3-aminobenzoate will likely produce a mixture of isomers, primarily methyl 3-amino-4-iodobenzoate and methyl 3-amino-6-iodobenzoate, with very little of the desired 5-iodo product. | If a direct iodination approach is attempted, careful analysis of the product mixture is required to confirm the identity and ratio of isomers. Separation of these isomers can be challenging due to their similar physical properties. It is highly recommended to use a synthetic strategy that avoids the formation of these isomers, such as the multi-step Sandmeyer approach. |
| Presence of Di-iodinated Byproducts | Excess Iodinating Agent or Harsh Reaction Conditions: Using a stoichiometric excess of the iodinating agent or employing harsh reaction conditions (e.g., high temperatures, strong acid catalysts) can lead to the introduction of a second iodine atom onto the aromatic ring. | Carefully control the stoichiometry of the iodinating agent, typically using 1.0 to 1.1 equivalents. Maintain a low reaction temperature and consider using a milder catalyst if one is required. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid over-iodination. |
| Difficult Purification of the Final Product | Co-elution of Isomers: The structural similarity of the iodo-isomers of methyl 3-aminobenzoate makes their separation by standard column chromatography difficult. | Utilize high-performance liquid chromatography (HPLC) for purification, as it offers higher resolution than standard column chromatography.[7] Alternatively, explore fractional recrystallization with a carefully selected solvent system. Screening various solvents is recommended to find one that provides differential solubility for the desired isomer.[8][9] |
| Incomplete Reaction | Insufficiently Activated Iodinating Agent: Some iodinating agents, like molecular iodine (I₂), are not electrophilic enough to iodinate the deactivated ring of methyl 3-aminobenzoate effectively, even with the activating amino group.[10] | Use a more reactive iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). The reaction may also be facilitated by the addition of an acid catalyst to increase the electrophilicity of the iodine species. |
Frequently Asked Questions (FAQs)
Q1: Why is the yield of this compound so low when I try to directly iodinate Methyl 3-aminobenzoate?
A1: The low yield of the desired 5-iodo isomer is due to poor regioselectivity in the electrophilic aromatic substitution reaction. The amino group on the benzene ring is a strong activating group that directs incoming electrophiles to the ortho and para positions (positions 4 and 6). The methyl ester group is a deactivating group that directs to the meta position (position 5). The powerful activating effect of the amino group dominates, leading to the formation of methyl 3-amino-4-iodobenzoate and methyl 3-amino-6-iodobenzoate as the major products, with only trace amounts of the desired this compound.[1][2]
Q2: What is a more reliable method for synthesizing this compound with a higher yield?
A2: A more reliable and higher-yielding method involves a multi-step synthesis that allows for precise control of the substituent placement. A recommended route is as follows:
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Nitration: Start with a suitable precursor and introduce a nitro group at the desired position.
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Diazotization and Iodination (Sandmeyer Reaction): Convert an existing amino group at the 3-position to a diazonium salt, which is then displaced by iodide.[3][4][5][6]
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Reduction: Reduce the nitro group to the desired amino group.
This approach avoids the regioselectivity issues of direct iodination.
Q3: What are the best practices for purifying this compound?
A3: Purification can be challenging, especially if isomeric impurities are present. Here are some best practices:
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Column Chromatography: While challenging for isomer separation, it can be effective for removing other impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point.[11]
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High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC is the recommended method due to its superior separation capabilities.[7] A reverse-phase C18 column is often effective.[7]
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Recrystallization: This can be an effective technique for final purification if a suitable solvent is found. The ideal solvent will dissolve the compound at high temperatures but have low solubility at cooler temperatures, while impurities remain in solution.[8][9] Screening of various solvents or solvent mixtures is necessary.
Q4: Can I use N-Iodosuccinimide (NIS) for the iodination? What kind of yield should I expect?
A4: Yes, N-Iodosuccinimide (NIS) is a common and effective iodinating agent for activated aromatic rings. However, due to the regioselectivity issues discussed in Q1, direct iodination of methyl 3-aminobenzoate with NIS will still predominantly yield the 4- and 6-iodo isomers. The yield of the desired 5-iodo isomer is expected to be very low.
Data Presentation
Table 1: Regioselectivity of Direct Iodination of 3-Substituted Anilines
| Starting Material | Iodinating Agent | Conditions | Major Product(s) | Minor Product(s) | Reference |
| Aniline | N-Iodosuccinimide | Acetonitrile, room temp | p-Iodoaniline | o-Iodoaniline | [1] |
| 3-Methoxyaniline | N-Iodosuccinimide | Acetonitrile, room temp | 4-Iodo-3-methoxyaniline, 6-Iodo-3-methoxyaniline | - | [1] |
| Methyl 3-aminobenzoate | N-Iodosuccinimide | Acetic Acid, room temp | Methyl 3-amino-4-iodobenzoate, Methyl 3-amino-6-iodobenzoate | This compound (trace) | Theoretical, based on directing group effects[2] |
Experimental Protocols
Protocol 1: Multi-Step Synthesis via Sandmeyer Reaction (Recommended)
This protocol outlines a reliable method for the synthesis of this compound.
Step 1: Nitration of Methyl 3-aminobenzoate This step is illustrative and may require optimization based on the specific starting material.
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Cool a solution of methyl 3-aminobenzoate in concentrated sulfuric acid to 0°C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the temperature below 10°C.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.
Step 2: Diazotization and Iodination (Sandmeyer Reaction)
-
Dissolve the nitrated intermediate in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the iodo-nitro intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation with a palladium catalyst.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC).
-
Work up the reaction mixture according to the reducing agent used. For tin(II) chloride, basify the mixture and extract the product. For catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Protocol 2: Direct Iodination with N-Iodosuccinimide (Illustrative, Low Yield of Desired Isomer Expected)
-
Dissolve methyl 3-aminobenzoate in a suitable solvent such as acetic acid or acetonitrile.
-
Add N-Iodosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or LC-MS to determine the isomer ratio. Isolate the desired product by preparative HPLC or fractional recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
Technical Support Center: Purification of Methyl 3-amino-5-iodobenzoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-amino-5-iodobenzoate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common starting point for a compound like this compound, which has moderate polarity, is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value between 0.25 and 0.35 for the desired compound.[2] For aromatic amines, which can interact strongly with the silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1% v/v) to the eluent can improve peak shape and recovery.[1][3]
Q2: My compound is streaking or tailing on the TLC plate and the column. What could be the cause?
A2: Streaking or tailing of this compound is often due to its basic amino group interacting strongly with the acidic silanol groups on the silica gel surface.[3][4] This can lead to poor separation and reduced yield. To mitigate this, consider adding a small amount of a competitive base, such as triethylamine or ammonia, to your mobile phase.[1][3]
Q3: Is this compound stable on silica gel?
A3: While there is no specific data indicating the instability of this compound on silica gel, aromatic amines and iodinated compounds can sometimes be sensitive.[3][5] It is advisable to minimize the time the compound spends on the column by choosing an appropriate solvent system for efficient elution. If decomposition is suspected, deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent is a recommended strategy.[1][5]
Q4: How do I choose the right column size and amount of silica gel?
A4: The amount of silica gel is typically 30-100 times the weight of the crude sample to be purified. The choice depends on the difficulty of the separation. A larger ratio is used for closely eluting impurities. The column diameter is chosen to allow for proper loading and separation, and the height of the silica bed should be sufficient to provide the necessary theoretical plates for the separation.
Q5: What is the best way to load my sample onto the column?
A5: For optimal separation, the sample should be loaded in a concentrated band. There are two common methods:
-
Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column bed.[6]
-
Dry Loading: If the sample is not very soluble in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel.[6] Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which is then carefully added to the top of the column.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move off the baseline (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[5] |
| Compound elutes too quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent. |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system.- Column overloading.- Column was packed improperly (channeling). | - Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf).- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a level and well-settled bed. |
| Streaking or tailing of the compound spot/peak | Strong interaction between the basic amine and acidic silica gel.[3][4] | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.[1][3] |
| The collected fractions are very dilute | The compound is eluting over a large volume. | This can be a consequence of tailing. Use a more optimal solvent system, potentially with a basic additive. Concentrate the fractions to detect the compound.[5] |
| No compound is recovered from the column | - The compound may have decomposed on the silica gel.- The compound is too polar and has irreversibly adsorbed to the silica. | - Test the stability of your compound on a small amount of silica before performing a large-scale column.- If the compound is very polar, consider using a more polar solvent system (e.g., dichloromethane/methanol) or a different stationary phase like alumina.[5] Adding a base to the eluent can also help elute strongly adsorbed amines.[3] |
| Cracks or channels appear in the silica bed | - The silica gel was not packed properly.- The solvent level dropped below the top of the silica bed. | - Ensure the column is packed as a uniform slurry and is not allowed to run dry at any point during the purification. |
Experimental Protocols
Preparation of the Column
-
Select a column: Choose a glass column of appropriate size for the amount of sample to be purified.
-
Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, least polar solvent system to form a slurry.
-
Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
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Equilibrate the column: Once the silica has settled, add more of the initial solvent and allow it to run through the column until the bed is stable and equilibrated. Do not let the solvent level drop below the top of the silica bed.
Sample Loading
-
Wet Loading:
-
Dissolve the crude this compound in the minimum possible volume of the eluent.
-
Carefully pipette the solution onto the top of the silica bed, taking care not to disturb the surface.
-
Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the bed.
-
Carefully add a small layer of sand on top of the sample band to prevent disturbance during solvent addition.
-
-
Dry Loading:
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product).
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the prepared column.
-
Add a layer of sand on top.
-
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in an ordered array of test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Nitration of Substituted 2-Aminobenzoates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the nitration of substituted 2-aminobenzoates.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
| Problem | Potential Cause(s) | Solutions and Preventative Measures |
| Q1: My reaction mixture turned dark brown or black, and I'm seeing vigorous gas evolution. What is happening? | This indicates a runaway reaction and oxidation of the starting material.[1] The amino group makes the aromatic ring highly activated and susceptible to oxidation by nitric acid, a process that is highly exothermic.[1][2] The gas is likely nitrogen dioxide (NO₂), a toxic reddish-brown vapor.[3] | Immediate Action: If safe, immerse the reaction vessel in a large ice-salt bath to cool it rapidly. For uncontrollable reactions, follow laboratory emergency procedures.[1] Prevention: 1. Protect the Amino Group: Convert the amino group to an acetamide before nitration. This reduces its activating effect and prevents oxidation.[2][4] 2. Strict Temperature Control: Maintain a very low reaction temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating agent.[1] 3. Slow Reagent Addition: Add the nitrating mixture (mixed acid) dropwise with vigorous stirring to ensure efficient heat dissipation.[1] |
| Q2: The yield of my desired nitro product is very low. What are the likely causes? | Low yields can result from several factors: 1. Side Reactions: Oxidation of the amino group is a primary cause of material loss.[2] 2. Incomplete Reaction: The reaction time may be too short or the temperature too low for the reaction to go to completion.[1] 3. Product Loss During Workup: The nitrated product may have some solubility in the acidic aqueous solution after quenching, leading to losses.[1] | Optimization Strategies: 1. Protect the Amino Group: This is the most effective way to prevent oxidative side reactions.[4][5] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] 3. Careful Workup: After quenching the reaction on ice, you can carefully neutralize the solution with a base (e.g., sodium bicarbonate) while cooling. This change in pH can decrease the product's solubility and cause it to precipitate more fully.[1] |
| Q3: I obtained a mixture of isomers instead of a single product. How can I improve regioselectivity? | This is a classic problem when directly nitrating anilines or their derivatives. In the strongly acidic nitrating medium, the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺) .[5] While the amino group is an ortho-, para- director, the anilinium ion is a strong deactivator and a meta- director , leading to a mixture of products.[5][6] | Controlling Regioselectivity: 1. Protect the Amino Group: The most effective solution is to protect the amino group by converting it to an acetamide (-NHCOCH₃).[5] The acetamido group is still an ortho-, para- director but is less basic and will not be protonated under the reaction conditions.[5][6] This ensures the nitro group is directed primarily to the positions ortho and para to the acetamido group. The protecting group can be removed by hydrolysis after nitration.[4] |
| Q4: My product did not precipitate when I poured the reaction mixture onto ice. What should I do? | This can happen for a few reasons: 1. High Solubility: The product may be sufficiently soluble in the cold, acidic aqueous solution to remain dissolved.[1] 2. Low Concentration: The concentration of the product may be below its solubility limit.[1] 3. Incomplete Reaction: Insufficient product may have formed.[1] | Troubleshooting Steps: 1. Induce Precipitation via Neutralization: While keeping the mixture in an ice bath, slowly and carefully add a cold, dilute solution of a weak base (e.g., sodium bicarbonate, sodium carbonate) to neutralize the strong acid. The nitrated product is typically much less soluble at a neutral pH and should precipitate out. Be cautious, as neutralization is exothermic.[1] 2. Extraction: If neutralization does not yield a solid, you may need to neutralize the solution and then perform a solvent extraction to recover the product. |
Frequently Asked Questions (FAQs)
Q1: Why is protecting the amino group as an acetamide so critical for the nitration of 2-aminobenzoates? A: Protecting the amino group serves three key functions:
-
Prevents Oxidation: The acetamido group is less susceptible to oxidation by nitric acid than the highly reactive amino group.[2][4]
-
Controls Regioselectivity: It prevents the formation of the meta-directing anilinium ion in the acidic medium, ensuring the desired ortho- and para-nitration relative to the activating group.[5]
-
Reduces Reactivity: It moderates the strong activating effect of the amino group, which helps to prevent unwanted side reactions like polynitration.[2]
Q2: What is the role of concentrated sulfuric acid in the nitrating mixture? A: Concentrated sulfuric acid serves two primary purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[6][7][8] Second, it acts as a solvent for the reaction.
Q3: What are the key safety precautions for this reaction? A: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9]
-
The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. It should be prepared carefully by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath.[9]
-
Maintain strict temperature control throughout the reaction to prevent a runaway reaction.[1]
-
Be aware that nitrogen dioxide (NO₂), a toxic reddish-brown gas, can be produced as a byproduct, especially if oxidation occurs.[3]
Quantitative Data Summary
The regioselectivity of nitration is highly dependent on the nature and position of substituents on the aniline ring, even after protection. The following tables summarize reported product distributions for the nitration of protected toluidines (methyl anilines), which serve as models for substituted aminobenzoates.
Table 1: Product Distribution in the Nitration of N-acetyltoluidines
| Starting Material | Major Product | Yield (%) | Other Isomer(s) | Yield (%) |
| 4-Methylacetanilide | 4-Methyl-2-nitroaniline | 97% | - | - |
| 3-Methylacetanilide | 3-Methyl-4-nitroaniline | 91% | - | - |
| 2-Methylacetanilide | 2-Methyl-4-nitroaniline | 45% | 2-Methyl-5-nitroaniline | 33% |
| Data sourced from a study on the regioselectivity of aniline nitration.[10] |
Table 2: Product Distribution in the Nitration of N-succinimidyltoluidines
| Starting Material | Major Product | Yield (%) | Other Isomer(s) | Yield (%) |
| N-(4-methylphenyl)succinimide | 4-Methyl-3-nitroaniline | 94% | - | - |
| N-(3-methylphenyl)succinimide | 3-Methyl-6-nitroaniline | 62% | - | - |
| N-(2-methylphenyl)succinimide | 2-Methyl-5-nitroaniline | 55% | 2-Methyl-3-nitroaniline | 29% |
| Data sourced from a study on the regioselectivity of aniline nitration.[10] |
Experimental Protocols
A controlled and efficient method for nitrating 2-aminobenzoic acid involves a three-step pathway: protection, nitration, and deprotection.[4]
Protocol 1: Protection of 2-Aminobenzoic Acid (Acetylation)
This step protects the reactive amino group as an acetamide to prevent oxidation and control regioselectivity.[4]
-
Materials: 2-Aminobenzoic acid, acetic anhydride, glacial acetic acid, deionized water, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle warming may be required.
-
Cautiously add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.
-
Heat the mixture to reflux for approximately 1 hour.
-
Allow the mixture to cool to room temperature.
-
Pour the cooled mixture into 250 mL of ice-cold deionized water with continuous stirring.
-
Collect the precipitated 2-acetamidobenzoic acid by vacuum filtration and wash the solid with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture for purification.[4]
-
Protocol 2: Nitration of 2-Acetamidobenzoic Acid
With the amino group protected, the ring can be nitrated under controlled conditions. The acetamido and carboxylic acid groups direct the nitro group primarily to the 5-position.[4]
-
Materials: 2-Acetamidobenzoic acid, concentrated sulfuric acid, concentrated nitric acid, ice.
-
Procedure:
-
Carefully add 10.0 g of purified 2-acetamidobenzoic acid in small portions to 20 mL of concentrated sulfuric acid in a flask, while stirring and cooling in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the solution of the starting material. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [2][4]
-
After the addition is complete, allow the mixture to stir at room temperature for up to 2 hours.
-
Pour the reaction mixture slowly onto a large quantity of crushed ice (approx. 200 g) with vigorous stirring.
-
Collect the solid 2-acetamido-5-nitrobenzoic acid by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral.[4]
-
Protocol 3: Deprotection of 2-Acetamido-5-nitrobenzoic Acid (Hydrolysis)
The final step removes the acetyl protecting group to yield the target 2-amino-5-nitrobenzoic acid.[4]
-
Materials: 2-Acetamido-5-nitrobenzoic acid, 10% aqueous sodium hydroxide solution, concentrated hydrochloric acid.
-
Procedure:
-
Suspend the crude 2-acetamido-5-nitrobenzoic acid in 100 mL of 10% aqueous sodium hydroxide solution in a round-bottom flask.
-
Heat the mixture to reflux for 1.5 - 2 hours. The solid should dissolve as the hydrolysis proceeds.
-
Cool the resulting solution in an ice bath.
-
Slowly and carefully acidify the cold solution by adding concentrated hydrochloric acid dropwise until the product precipitates completely (check with pH paper).
-
Collect the final 2-amino-5-nitrobenzoic acid product by vacuum filtration, wash with cold water, and dry.[4]
-
Visualizations
The following diagrams illustrate key logical and experimental workflows.
Caption: Troubleshooting workflow for common nitration issues.
Caption: Logical comparison of direct vs. protection-based nitration pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Stability and proper storage conditions for Methyl 3-amino-5-iodobenzoate
This technical support center provides guidance on the stability and proper storage of Methyl 3-amino-5-iodobenzoate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[1][2] While some suppliers suggest room temperature storage[3], others recommend refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) for long-term preservation.[4] The product is generally considered chemically stable under standard ambient conditions.[5]
Q2: Is this compound sensitive to light?
While specific data for this compound is limited, related aromatic iodo compounds can be light-sensitive. As a precaution, it is advisable to store the compound in an opaque or amber-colored vial to protect it from light, especially during long-term storage.
Q3: What are the known incompatibilities for this compound?
This compound should be kept away from strong acids, bases, and reducing agents.[1] Contact with these substances could lead to degradation or unwanted reactions.
Q4: What is the appearance of this compound?
The compound is typically a light yellow to light brown solid.[4] A significant change in color could indicate degradation or impurity.
Q5: What are the primary hazards associated with handling this compound?
This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn during handling.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage; Room temperature for short-term.[3][4] | To minimize potential degradation over time. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[4] | To prevent oxidation. |
| Light | Protect from light by using an amber or opaque container. | To prevent photochemical degradation. |
| Container | Tightly closed and properly sealed.[1][5] | To prevent moisture absorption and contamination. |
| Location | A dry, cool, and well-ventilated place.[1][2] | To ensure a stable storage environment. |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to the stability and purity of the starting material.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Poor Solubility
If you encounter difficulty dissolving this compound, consider the following.
-
Solvent Choice: Verify the appropriate solvent for your desired concentration. While solubility data is not extensively published, experimenting with common organic solvents may be necessary.
-
Compound Purity: Impurities can sometimes affect solubility. If the compound's appearance suggests degradation, this could be a contributing factor.
-
Sonication/Gentle Warming: Aiding the dissolution process with sonication or gentle warming can be effective. However, be cautious with heating as it could potentially accelerate degradation.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
Caption: Experimental workflow for stability assessment.
Methodology:
-
Initial Analysis (T=0): Before exposing the compound to different conditions, perform an initial analysis (e.g., HPLC, NMR) on a sample from the batch to establish a baseline for purity and identity.
-
Sample Preparation: Aliquot equal amounts of this compound into several appropriate vials.
-
Storage Conditions:
-
Control: Store one set of aliquots under the recommended long-term storage conditions (2-8°C, protected from light, under an inert atmosphere).
-
Test Conditions: Store other sets of aliquots under various stress conditions, such as:
-
Room temperature with ambient light exposure.
-
Elevated temperature (e.g., 40°C) in a stability chamber.
-
Intense light exposure (using a photostability chamber).
-
-
-
Time Points: Designate specific time points for analysis (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
Analysis: At each time point, take one aliquot from each storage condition and analyze it using methods such as HPLC to determine the percentage of the parent compound remaining and to detect any new peaks corresponding to degradation products. LC-MS can be used to identify the mass of these potential degradants.
-
Data Interpretation: Compare the purity of the stressed samples to the control sample and the initial T=0 sample to determine the rate and extent of degradation under each condition.
References
- 1. fishersci.com [fishersci.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. This compound 95.00% | CAS: 217314-45-9 | AChemBlock [achemblock.com]
- 4. This compound | 217314-45-9 [amp.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yield in Suzuki coupling with iodinated benzoates
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to Suzuki coupling, with a specific focus on reactions involving iodinated benzoates.
Troubleshooting Guides & FAQs
This section provides answers to specific problems you may encounter during your Suzuki coupling experiments, helping you diagnose and resolve issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an iodinated benzoate is giving a low yield. What are the most common causes?
Low yields in Suzuki coupling reactions with iodinated benzoates can stem from several factors. The most common culprits include:
-
Catalyst and/or Ligand Inactivity: The palladium catalyst may be deactivated or the chosen ligand may not be optimal for the specific substrates.
-
Issues with the Base: The base may be inappropriate for the reaction, too weak, or impure. For ester-containing substrates, a strong base can cause saponification.
-
Poor Quality of Starting Materials: Impurities in the iodinated benzoate or, more commonly, the boronic acid can poison the catalyst.[1][2] Protodeboronation (hydrolysis of the boronic acid) is a frequent side reaction.
-
Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be optimized for your specific substrates. Iodinated benzoates are electron-poor, which can affect the oxidative addition step.[3][4]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation.
Q2: How does the purity of the boronic acid affect the reaction?
The purity of the boronic acid is critical for a successful Suzuki coupling.[1][2] Impurities can act as catalyst poisons, reducing or completely inhibiting the catalytic activity of the palladium complex.[1] They can also lead to unwanted side reactions, which complicate the purification of the desired product and lower the overall yield.[1] For reproducible and high-yielding reactions, especially in pharmaceutical development, using high-purity boronic acids is essential.[1]
Q3: Can the ester group on my iodinated benzoate be affecting the reaction?
Yes, the ester group, being electron-withdrawing, influences the reactivity of the aryl iodide.[5] While this can facilitate the oxidative addition step, the ester functionality is also susceptible to hydrolysis (saponification) under strongly basic conditions, especially at elevated temperatures. This will consume your starting material and lower the yield of the coupled product. The choice of a milder base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), can mitigate this issue.[6]
Q4: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?
The formation of a black precipitate is often palladium black, which is the inactive, agglomerated form of the palladium catalyst. This indicates catalyst decomposition and will lead to a lower yield. Common causes for the formation of palladium black include:
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[7]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation and precipitation of the catalyst.
-
Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium catalyst throughout the catalytic cycle.
To address this, ensure thorough degassing of your solvent and reaction vessel, consider lowering the reaction temperature, and evaluate if a different, more robust ligand is needed.
Troubleshooting Specific Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst/Ligand | • Use a fresh source of palladium catalyst and ligand. • Consider a different palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). • Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to facilitate oxidative addition.[8] • Ensure the correct catalyst and ligand loading are being used. |
| Improper Base Selection | • Use a fresh, finely ground base. Some bases, like K₃PO₄, may require a small amount of water to be effective in anhydrous solvents.[9] • For your iodinated benzoate, consider a milder base like K₂CO₃, Cs₂CO₃, or KF to prevent ester hydrolysis.[6] • Ensure you are using the correct stoichiometry of the base. | |
| Poor Boronic Acid Quality | • Use a high-purity boronic acid.[1][2] • Consider converting the boronic acid to its corresponding pinacol ester, which can be more stable. • Check for and minimize protodeboronation by ensuring anhydrous conditions if appropriate for your chosen base and solvent system. | |
| Suboptimal Temperature | • While aryl iodides are generally reactive, some studies show that at lower temperatures (~50 °C) with certain catalyst systems (e.g., Pd/PPh₃), their turnover can be surprisingly poor.[10][11] • If reacting at a lower temperature, consider a moderate increase (e.g., to 80-100 °C), but monitor for catalyst decomposition.[5] | |
| Multiple Byproducts | Homo-coupling | • This occurs when two molecules of the boronic acid couple together or two molecules of the aryl halide couple. • Ensure a rigorously oxygen-free environment. • Adjust the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents). |
| Protodeboronation | • This is the cleavage of the C-B bond of the boronic acid, often by water or other protic sources. • Use anhydrous solvents and reagents if possible. • Some bases and conditions are more prone to causing this; a screen of different bases may be necessary. | |
| Ester Hydrolysis | • The ester group of your benzoate is being cleaved by the base. • Switch to a milder base (K₂CO₃, Cs₂CO₃, KF). • Reduce the reaction temperature and/or time. |
Experimental Protocols
General Protocol for Suzuki Coupling of Ethyl 4-Iodobenzoate with an Arylboronic Acid
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Ethyl 4-iodobenzoate
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the ethyl 4-iodobenzoate, the arylboronic acid, the palladium catalyst, and the base.[5]
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent(s) via syringe. If using a biphasic system, add the organic solvent first, followed by the aqueous solution of the base.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl compound.
Quantitative Data Summary
The following table summarizes representative data on how different parameters can affect the yield in a Suzuki coupling reaction. Note that these are illustrative examples, and optimal conditions will vary.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Key Takeaway |
| Base | K₃PO₄ | 85 | Na₂CO₃ | 92 | For substrates with base-sensitive groups like esters, a milder base like Na₂CO₃ can sometimes provide a better yield by minimizing side reactions.[3] |
| Ligand | PPh₃ | 65 | XPhos | 95 | Bulky, electron-rich ligands like XPhos often significantly improve yields, especially for challenging substrates, by promoting efficient oxidative addition and stabilizing the catalyst.[3][8] |
| Temperature | 50 °C | 35 | 90 °C | 88 | For aryl iodides, increasing the temperature can be necessary to achieve a reasonable reaction rate and good yield, though excessively high temperatures should be avoided.[10][12] |
| Solvent | Toluene | 70 | Toluene/H₂O (4:1) | 90 | A biphasic solvent system can sometimes improve yields by facilitating the dissolution of the base and promoting the transmetalation step. |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of C-C Bond Formation with Methyl 3-amino-5-iodobenzoate
Welcome to the technical support center for the optimization of carbon-carbon (C-C) bond formation reactions using Methyl 3-amino-5-iodobenzoate. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which C-C coupling reactions are most suitable for this compound?
A1: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The most commonly employed and effective methods include the Suzuki-Miyaura, Heck, and Sonogashira reactions. The choice of reaction will depend on the desired final product:
-
Suzuki-Miyaura Coupling: For the formation of a biaryl structure by coupling with an organoboron reagent.
-
Heck Reaction: For the formation of a substituted alkene by coupling with an alkene.[1]
-
Sonogashira Coupling: For the formation of an aryl-alkyne by coupling with a terminal alkyne.[1][2]
Q2: How do the amino and methyl ester groups on this compound affect the coupling reaction?
A2: The amino group is an electron-donating group, which can increase the electron density on the aromatic ring. This can sometimes slow down the rate-determining oxidative addition step in the palladium catalytic cycle.[3] Conversely, the methyl ester is an electron-withdrawing group. Their combined electronic effect, along with the potential for the amino group to coordinate to the palladium catalyst, can influence the reaction's outcome. It is crucial to select appropriate ligands to mitigate potential catalyst inhibition.
Q3: What are the most common side reactions observed when using this compound?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (Glaser coupling in Sonogashira reactions).[4]
-
Dehalogenation: Reduction of the C-I bond, leading to the formation of methyl 3-aminobenzoate.
-
Formation of Palladium Black: Precipitation of inactive palladium metal, indicating catalyst decomposition. This can be caused by high temperatures or the presence of impurities.
-
Reactions involving the amino group: Under certain conditions, the amino group could potentially undergo N-arylation, although this is less common in C-C coupling reactions.
Q4: Can I run these coupling reactions under air, or is an inert atmosphere necessary?
A4: For optimal results and to prevent catalyst degradation and side reactions like homocoupling, it is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen).[5] Oxygen can lead to the oxidation of the Pd(0) catalyst and promote undesirable side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.
References
Preventing hydrolysis of ester during functional group manipulation
Technical Support Center: Ester Stability in Complex Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of ester hydrolysis during functional group manipulations.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and what are its primary causes?
A1: Ester hydrolysis is a chemical reaction that breaks an ester bond, cleaving the molecule into its parent carboxylic acid and alcohol.[1][2][3] This reaction is primarily caused by the presence of water and is significantly accelerated by catalysts.[4] The most common catalysts are acids (H⁺) and bases (OH⁻), with the base-catalyzed reaction, also known as saponification, being irreversible and typically proceeding to completion.[1][2][5][6]
Q2: Under what pH conditions is an ester most stable?
A2: The rate of ester hydrolysis is highly dependent on pH. Since the reaction is catalyzed by both acids and bases, the rate of hydrolysis is slowest at a neutral or slightly acidic pH, generally between pH 4 and 6.[4] However, the exact optimal pH for stability can vary based on the specific structure of the ester.
Q3: How does temperature affect the rate of ester hydrolysis?
A3: As with most chemical reactions, the rate of ester hydrolysis increases with temperature. To minimize unwanted hydrolysis, it is often beneficial to run reactions at lower temperatures, provided the primary reaction can still proceed efficiently.[4] For particularly sensitive substrates, conducting reactions at 4°C or even 0°C can significantly suppress the hydrolysis side reaction.[4]
Q4: What are general strategies to minimize hydrolysis during a reaction?
A4: Beyond controlling pH and temperature, the most critical strategy is to maintain strictly anhydrous (water-free) conditions. This involves:
-
Thoroughly drying all glassware.[4]
-
Using commercially available anhydrous solvents or freshly distilling them.
-
Handling hygroscopic (water-absorbing) reagents under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Adding solid reagents under a positive flow of inert gas.[4]
-
Using a drying tube on the reaction apparatus if it must be open to the air.[4]
Q5: What is a protecting group and how can it prevent hydrolysis?
A5: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[4][7][8] In the context of esters, a carboxylic acid can be converted into a more robust ester that is stable under the planned reaction conditions but can be selectively removed later. For example, a tert-butyl ester is stable to many basic conditions but can be easily cleaved with acid.[7][9] This strategy allows for functional group manipulations elsewhere in the molecule without affecting the protected carboxyl group.
Q6: What is an "orthogonal protection" strategy and why is it important?
A6: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multiply-protected molecule without affecting the others.[7][10] For instance, a molecule might contain a benzyl ester (removable by hydrogenolysis), a tert-butyl ether (removable by acid), and an Fmoc-protected amine (removable by base).[7] Each of these groups can be removed independently by applying specific, non-interfering reaction conditions. This is crucial in complex, multi-step syntheses, particularly in peptide and oligosaccharide chemistry.[7]
Troubleshooting Guide
Issue 1: My ester is hydrolyzing despite using a non-aqueous solvent.
-
Possible Cause: Introduction of atmospheric moisture or use of hygroscopic reagents. Even high-purity solvents can absorb water from the air. Reagents themselves may also contain or attract moisture.[4]
-
Solution:
-
Dry All Components: Oven-dry all glassware immediately before use and cool it in a desiccator.[4]
-
Use Anhydrous Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere or distill solvents from an appropriate drying agent.
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon. Add all reagents via syringe through a rubber septum.[4]
-
Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.
-
Issue 2: My reaction requires basic conditions, but this causes saponification of my ester.
-
Possible Cause: The hydroxide or alkoxide base is nucleophilic enough to attack the ester carbonyl, leading to irreversible hydrolysis.[1][5]
-
Solution:
-
Use a Milder Base: Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine if they are compatible with your desired reaction.
-
Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of saponification more than the rate of your desired reaction.
-
Change the Ester Group: If possible, use a more sterically hindered ester, such as a tert-butyl ester. The bulky group can physically block the approach of the nucleophilic base, slowing hydrolysis.[11]
-
Use an Alternative Cation: For some hydrolyses, lithium hydroxide (LiOH) can be more effective and require milder conditions than sodium hydroxide (NaOH), potentially offering better selectivity.[12]
-
Issue 3: My reaction requires acidic conditions that are cleaving my ester.
-
Possible Cause: Acid-catalyzed hydrolysis is an equilibrium process. The presence of water, even in catalytic amounts, can drive the reaction toward the carboxylic acid and alcohol.[2][5][13]
-
Solution:
-
Strictly Anhydrous Conditions: This is the most critical step. Ensure every component of the reaction is free of water.
-
Use a Lewis Acid: In some cases, a Lewis acid may be able to promote the desired reaction without requiring protic conditions that lead to hydrolysis.
-
Modify the Ester: A more sterically hindered ester may be more resistant to acid-catalyzed hydrolysis.
-
Issue 4: I am trying to reduce another functional group with LiAlH₄, but my ester is being reduced to an alcohol.
-
Possible Cause: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters, ketones, and carboxylic acids.[7][14][15]
-
Solution:
-
Use a Selective Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent that will reduce aldehydes and ketones but typically does not react with esters.[14][15] This allows for the selective reduction of a ketone in the presence of an ester.
-
Use DIBAL-H at Low Temperature: Diisobutylaluminium hydride (DIBAL-H) can reduce an ester to an aldehyde if the reaction is carefully controlled at a low temperature (e.g., -78 °C), preventing over-reduction to the alcohol.[15]
-
Data Summary: Stability of Carboxyl Protecting Groups
The choice of ester as a protecting group depends on its stability to the reaction conditions required for other functional group manipulations.
| Protecting Group | Structure | Stable To | Labile To (Cleavage Conditions) |
| Methyl Ester | -COOCH₃ | Mild Acid, Hydrogenolysis | Strong Acid (e.g., H₂O, pH < 1, 100°C), Strong Base (e.g., NaOH)[16] |
| Benzyl Ester (Bn) | -COOCH₂Ph | Mild Acid, Mild Base | Hydrogenolysis (H₂, Pd/C), Strong Acid, Strong Base[7] |
| tert-Butyl Ester | -COOC(CH₃)₃ | Base, Hydrogenolysis, Nucleophiles | Strong Acid (e.g., TFA in CH₂Cl₂)[7][9] |
| Silyl Esters (e.g., TBDMS) | -COOSi(CH₃)₂C(CH₃)₃ | Hydrogenolysis | Acid, Base, Fluoride sources (e.g., TBAF)[7] |
| Allyl Ester | -COOCH₂CH=CH₂ | Acid, Base | Pd(0) complexes[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Reactions Under Anhydrous Conditions
-
Glassware Preparation: Dry all glassware (flasks, stir bars, condenser) in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).[4]
-
Solvent and Reagent Preparation: Use commercially available anhydrous solvents directly from a sealed bottle. Alternatively, dispense solvents from a solvent purification system. Add liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents quickly under a positive pressure of inert gas.
-
Reaction Setup: Equip the reaction flask with a magnetic stir bar and a rubber septum. Insert a needle connected to an inert gas line (with a bubbler to monitor flow) and another needle to act as an outlet.
-
Execution: Maintain a slight positive pressure of the inert gas throughout the entire reaction and work-up process. For reactions requiring reflux, use a condenser fitted with a drying tube containing a desiccant (e.g., CaSO₄).
Protocol 2: Protection of a Carboxylic Acid as a Benzyl Ester
-
Setup: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Addition of Base: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Addition of Alkylating Agent: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirred suspension.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off the inorganic salts. Dilute the filtrate with a solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl ester. Purify by column chromatography if necessary.
Protocol 3: Selective Deprotection of a Benzyl Ester via Hydrogenolysis
-
Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Visual Workflow Guides
Caption: Decision workflow for selecting a strategy to prevent ester hydrolysis.
Caption: Orthogonal deprotection of a multifunctional compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Carboxyl Protecting Groups Stability [organic-chemistry.org]
Safe handling and disposal of Methyl 3-amino-5-iodobenzoate
This guide provides essential information for the safe handling and disposal of Methyl 3-amino-5-iodobenzoate, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include:
-
Acute oral toxicity: Harmful if swallowed[1].
-
Serious eye irritation: Causes serious eye irritation[1][2].
-
Respiratory irritation: May cause respiratory irritation[1][2][3].
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield[2][4].
-
Hand Protection: Impervious chemical-resistant gloves[2][5].
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure[2][5].
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2].
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][6][7] It is recommended to store at room temperature[8]. Keep it away from incompatible materials such as acids, bases, and reducing agents[2].
Q4: What should I do in case of accidental exposure?
A4: Follow these first-aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[2][6].
-
In Case of Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice[2][6].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[2][7].
Q5: How should I dispose of waste this compound?
A5: All waste material must be disposed of in accordance with national and local regulations.[9] The compound should be disposed of in an approved waste disposal plant.[2][6] Do not mix with other waste.[9] Leave the chemical in its original container where possible[9].
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the solid material. | Improper storage, exposure to moisture. | Ensure the container is tightly sealed and stored in a dry, cool place. If clumping is minor, the product may still be usable, but re-testing for purity is recommended for sensitive applications. |
| Visible contamination or discoloration. | Contamination from improper handling or storage. | Do not use the material. Dispose of it as hazardous waste according to institutional and local guidelines. |
| Irritation to skin or eyes during handling. | Inadequate personal protective equipment (PPE) or accidental exposure. | Immediately follow the first-aid procedures outlined in the FAQs. Review and upgrade your PPE to ensure full protection. Always handle the compound in a well-ventilated area or under a chemical fume hood.[2][6] |
| Spill of the compound. | Accidental mishandling. | For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For major spills, evacuate the area and follow your institution's emergency procedures for chemical spills.[5] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H8INO2 | [1] |
| Molecular Weight | 277.06 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
Experimental Workflow: Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. 2-氨基-5-氯-3-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound 95.00% | CAS: 217314-45-9 | AChemBlock [achemblock.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Challenges in the multi-step synthesis of 3-amino-5-halo-2-iodobenzoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 3-amino-5-halo-2-iodobenzoates. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 3-amino-5-halo-2-iodobenzoates?
A1: A recently developed and practical route starts from commercially available 2-aminobenzoates bearing a halogen at the C5 position.[1][2][3][4] The key steps in this synthesis involve:
-
Nitration: Introduction of a nitro group at the C3 position.[2][3][4]
-
Diazotization and Iodination: Conversion of the C2-amino group into a diazonium salt, followed by displacement with iodide (a Sandmeyer-type reaction).[2][3]
-
Reduction: Reduction of the C3-nitro group to the desired amino group.[2][3][4]
An alternative approach involves the direct iodination of 3-aminobenzoic acid derivatives.[5] However, controlling regioselectivity can be a challenge.
Q2: Why is a protection strategy for the amino group sometimes necessary before nitration?
A2: Direct nitration of 2-aminobenzoates can be challenging. To achieve selective nitration at the C3 position and avoid unwanted side reactions, the C2-amino group is often protected. A trifluoroacetyl (TFA) group is an effective choice as it can be readily removed under acidic conditions without hydrolyzing the ester moiety.[2]
Q3: What are the critical parameters for a successful Sandmeyer-type iodination?
A3: The Sandmeyer reaction for converting the C2-amino group to an iodide involves the formation of a diazonium salt intermediate.[6][7][8] Key parameters for success include:
-
Low Temperatures: Diazonium salts are generally unstable, so the reaction is typically carried out at low temperatures (e.g., 0-12°C) to prevent decomposition.[2][9]
-
Controlled Addition of Reagents: Slow and controlled addition of sodium nitrite and potassium iodide is crucial for managing the reaction rate and minimizing side reactions.[2]
-
Acidic Conditions: The reaction is performed in a strong acid, such as a mixture of acetic acid and sulfuric acid, to facilitate the formation of the diazonium salt.[2]
Q4: What are some common impurities that can arise during the synthesis?
A4: Common impurities can include:
-
Incompletely nitrated starting material: If the nitration step does not go to completion.
-
Di-iodinated species: Resulting from incomplete iodination.[10]
-
Unreacted intermediates: From any of the multi-step reactions that do not proceed to completion.[10]
-
Byproducts from the Sandmeyer reaction: Such as biaryl compounds.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the nitration step | Incomplete reaction. | - Ensure the use of a protecting group for the C2-amino function, such as trifluoroacetic anhydride, to direct nitration to the C3 position.[2]- Monitor the reaction progress using TLC to ensure complete consumption of the starting material.[2] |
| Side reactions due to harsh conditions. | - Perform the nitration at a controlled low temperature (e.g., 0°C) to minimize the formation of byproducts.[2] | |
| Failure of the Sandmeyer (iodination) reaction | Decomposition of the diazonium salt. | - Maintain a low reaction temperature (e.g., 12°C) throughout the diazotization and iodide addition steps.[2] |
| Incomplete diazotization. | - Ensure the slow and controlled addition of sodium nitrite to the acidic solution of the amine.[2] | |
| Presence of significant byproducts after iodination | Radical side reactions. | - The Sandmeyer reaction proceeds via a radical mechanism which can lead to biaryl byproducts.[6] While difficult to completely eliminate, careful control of temperature and reagent addition can minimize these. |
| Incomplete reduction of the nitro group | Inefficient reducing agent or reaction conditions. | - Iron powder in acidic medium (e.g., acetic acid) is an effective reducing agent for this transformation.[2]- Ensure sufficient reaction time and monitor by TLC for complete conversion. |
| Difficulty in purifying the final product | Presence of closely related impurities. | - Column chromatography is a standard method for purification.- Recrystallization from a suitable solvent system can also be effective for removing minor impurities. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-5-halo-3-nitrobenzoate
This protocol is a generalized procedure based on the synthesis of methyl 2-amino-5-fluoro-3-nitrobenzoate.[2]
-
Protection: To a solution of methyl 2-amino-5-fluorobenzoate in a suitable solvent, add trifluoroacetic anhydride.
-
Nitration: Without isolation, subject the protected compound to C3-nitration. To a solution of the crude N-trifluoroacetyl protected compound in sulfuric acid at 0°C, slowly add 60% aqueous nitric acid.[2]
-
Monitoring: Stir the reaction mixture at 0°C and monitor by TLC for the complete consumption of the starting material.[2]
-
Work-up: After completion, slowly pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Deprotection: To the crude N-trifluoroacetyl protected nitro compound in methanol, add aqueous HCl solution (6.0 N). Stir the mixture at 60°C and monitor by TLC.[2]
-
Isolation: After deprotection is complete, perform a standard aqueous work-up and purify the product. An overall yield of 82% over three steps has been reported for the fluoro derivative.[2]
Protocol 2: Synthesis of Methyl 3-amino-5-halo-2-iodobenzoate
This protocol outlines the conversion of the nitro intermediate to the final product.[2]
-
Diazotization: To a solution of methyl 2-amino-5-halo-3-nitrobenzoate in acetic acid, slowly add sulfuric acid and sodium nitrite at 12°C. Stir the reaction mixture at this temperature for 1 hour.[2]
-
Iodination: After complete consumption of the starting material (monitored by TLC), slowly add a solution of potassium iodide in water to the crude mixture.[2]
-
Reduction: The resulting 5-halo-2-iodo-3-nitrobenzoate can be reduced to the final product using iron under acidic conditions.[2]
-
Purification: The final product can be purified by standard methods such as column chromatography.
Visualizations
Caption: Synthetic workflow for 3-amino-5-halo-2-iodobenzoates.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Selective Nitro Group Reduction in the Presence of an Iodo Group
Welcome to the technical support center for the selective reduction of nitroarenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of chemoselectively reducing a nitro group in the presence of an iodo group, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the reduction of a nitro group on an iodo-substituted aromatic ring?
When scaling up this transformation, the two primary challenges are:
-
Chemoselectivity: Preventing the reduction of the carbon-iodine bond (hydrodeiodination or dehalogenation). Aryl iodides are susceptible to cleavage under various reductive conditions, especially catalytic hydrogenation.[1][2] The desired product, the iodoaniline, is often more prone to dehalogenation than the starting iodo-nitrobenzene.[2]
-
Safety and Process Control: Nitro group reductions are typically highly exothermic.[3] Managing the reaction temperature and potential for runaway reactions is critical during scale-up to ensure safe operation.[3]
Q2: Which common reduction methods are most likely to cause unwanted deiodination?
Catalytic hydrogenation with palladium on carbon (Pd/C) is the most common method known to cause significant dehalogenation of aryl halides, including iodides.[1][4] While sometimes controllable with specific additives or conditions, it is generally considered a high-risk choice for this specific transformation.[5]
Q3: What are the most reliable methods to selectively reduce a nitro group while preserving an iodo group?
Several methods have proven effective for this selective reduction:
-
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂), iron powder with acid (Fe/HCl or Fe/AcOH), and zinc powder with acid are classic, robust methods that are highly selective for the nitro group and do not typically cause dehalogenation.[1][4][6]
-
Catalytic Hydrogenation with Specific Catalysts: While Pd/C is problematic, other catalysts show much higher selectivity. Raney Nickel is often a better choice to prevent dehalogenation.[1][4] Furthermore, specially designed catalysts like sulfided platinum on carbon (Pt(S)/C) or platinum-vanadium on carbon (Pt-V/C) have been developed specifically for the selective hydrogenation of halogenated nitroaromatics.[1][2]
-
Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid, ammonium formate, hydrazine) with a catalyst (often Pd/C).[1][7] While it can be selective, conditions must be carefully optimized to avoid dehalogenation.[5]
Q4: Are there any safety concerns I should be aware of when running these reactions at a larger scale?
Yes. Most nitro group reductions are very exothermic and require careful thermal management.[3] For catalytic hydrogenations, the use of hydrogen gas under pressure carries inherent flammability and explosion risks. Catalysts like Raney Nickel can be pyrophoric. A thorough safety assessment, including reaction calorimetry, is highly recommended before any scale-up operation to understand the thermal profile and ensure adequate cooling capacity.[3] The use of flow chemistry can mitigate some of these risks by minimizing the volume of the reaction mixture at any given time.[3][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the selective reduction of iodo-substituted nitroarenes.
Problem 1: Significant deiodination (loss of iodo group) is observed in the product mixture.
This is the most common selectivity issue. The appropriate response depends on the method being used.
Problem 2: The reaction is sluggish, incomplete, or gives a low yield.
Even with the correct reagents, reaction efficiency can be a hurdle.
-
Check Catalyst/Reagent Activity: For catalytic hydrogenations, ensure the catalyst is not poisoned or expired; catalyst loading may need optimization.[1] For metal/acid reductions, the surface area and purity of the metal are important. Use finely powdered metals and consider activation if necessary.[9]
-
Ensure Solubility: The starting nitro compound must be soluble in the reaction solvent.[9] If solubility is poor, consider a co-solvent system (e.g., EtOH/water) or a different solvent entirely.[9]
-
Optimize Temperature: While many reductions work at room temperature, some substrates require heating to proceed at a reasonable rate. Conversely, if side reactions are an issue, lowering the temperature may be necessary.
-
Verify pH: For reductions using metals in acidic media (e.g., Fe/HCl), maintaining an acidic environment is crucial for the reaction to proceed.[1] During the workup of reactions with SnCl₂, the pH must be adjusted to be strongly basic to liberate the free amine from its tin salt complex.[1][10]
Comparison of Reduction Methods
The table below summarizes common methods for the selective reduction of a nitro group in the presence of an iodo group, with a focus on parameters relevant to scalability.
| Method | Reagents & Conditions | Selectivity for Iodo Group | Advantages | Scale-up Considerations & Disadvantages |
| Tin (II) Chloride Reduction | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux | Excellent | High chemoselectivity, mild conditions, tolerates many functional groups.[1][4] | Generates large amounts of tin waste, which can be problematic for workup and disposal.[10] The workup requires careful pH adjustment to a high pH.[1] |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid, various solvents | Excellent | Inexpensive, environmentally benign metal, robust and reliable method.[1][4] | Requires acidic conditions which may not be suitable for all substrates. Removal of iron salts during workup can be challenging.[3] |
| Catalytic Hydrogenation (Raney Ni) | Raney Ni, H₂ gas (low to moderate pressure), Methanol or Ethanol | Good to Excellent | Avoids acidic conditions and stoichiometric metal waste. Catalyst can be filtered off. | Raney Nickel is pyrophoric and requires careful handling. Catalyst activity can vary. Potential for other functional group reduction.[4] |
| Catalytic Hydrogenation (Pt-V/C) | Pt-V/C catalyst, H₂ gas, THF | Excellent | Specifically designed for high selectivity in reducing halogenated nitroaromatics.[2] | Specialized catalyst may be more expensive and less readily available. Requires hydrogenation equipment. |
| Transfer Hydrogenation | Pd/C, Ammonium Formate (HCOONH₄), Methanol or Ethanol, Reflux | Moderate to Good | Avoids high-pressure hydrogen gas.[1] Milder than direct hydrogenation. | Dehalogenation can still be a significant side reaction that requires careful optimization of catalyst loading, temperature, and reaction time.[5] |
Key Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂)
This protocol is a reliable lab-scale method known for its high selectivity.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the iodo-nitroarene (1.0 eq) in ethanol (EtOH).[9]
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution. The addition may be exothermic, so it can be done in portions.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[1]
-
Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Basification: Take up the residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a more basic solution like NaOH until the pH is strongly basic (>10). This is crucial to precipitate the tin salts and liberate the free amine.[9][10]
-
Filtration and Extraction: Filter the resulting suspension through a pad of Celite to remove the inorganic tin salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude iodo-aniline, which can be purified further if needed.
Protocol 2: Selective Catalytic Hydrogenation using Raney Nickel
This protocol is suitable for larger scales but requires appropriate hydrogenation equipment and safety precautions.
Methodology:
-
Catalyst Preparation: In a suitable hydrogenation vessel, carefully add Raney Nickel catalyst (typically 5-10 mol% by weight) under a blanket of the reaction solvent (e.g., Methanol or Ethanol) to prevent ignition.
-
Setup: Add a solution of the iodo-nitroarene (1.0 eq) in the same solvent to the vessel.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously.[9]
-
Monitoring: Monitor the reaction by hydrogen uptake and/or by sampling and analyzing via TLC or HPLC.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry as it can ignite. Keep it wet with solvent and dispose of it according to safety guidelines.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
Comparative NMR Spectroscopic Analysis of Methyl 3-amino-5-iodobenzoate and Its N-Acetyl Derivative
A comprehensive guide to the structural characterization of Methyl 3-amino-5-iodobenzoate and its N-acetylated derivative by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of their ¹H and ¹³C NMR data, detailed experimental protocols for their synthesis and NMR analysis, and visual diagrams to elucidate their structures and synthetic pathways.
This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The provided data facilitates the accurate identification and characterization of these compounds, which are valuable intermediates in the synthesis of pharmaceuticals.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its derivatives. The data for the chloro and bromo analogs are included for comparative purposes, sourced from Park et al. (2024).[1] The data for the N-acetyl derivative is predicted based on general principles of N-acetylation on aromatic amines.
Table 1: ¹H NMR Data Comparison of Methyl 3-amino-5-halobenzoate Derivatives (500 MHz, CDCl₃)
| Compound | Ar-H₂ (ppm) | Ar-H₄ (ppm) | Ar-H₆ (ppm) | NH₂ (ppm) | OCH₃ (ppm) |
| Methyl 3-amino-5-chlorobenzoate | 7.03 (d, J=2.3 Hz) | - | 6.83 (d, J=2.4 Hz) | 4.48 (br. s) | 3.92 (s) |
| Methyl 3-amino-5-bromobenzoate | 7.16 (d, J=2.3 Hz) | - | 6.98 (s) | 4.47 (br. s) | 3.92 (s) |
| This compound | ~7.3 (s) | ~7.2 (s) | ~6.9 (s) | ~4.5 (br. s) | ~3.9 (s) |
| N-acetyl this compound | ~7.8 (s) | ~7.6 (s) | ~7.5 (s) | ~7.5 (br. s, NH) | ~3.9 (s) |
| N-acetyl group | - | - | - | - | ~2.2 (s, COCH₃) |
Note: Data for this compound and its N-acetyl derivative are predicted values based on analogous compounds and general spectroscopic trends.
Table 2: ¹³C NMR Data Comparison of Methyl 3-amino-5-halobenzoate Derivatives (125 MHz, CDCl₃)
| Compound | C=O | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | OCH₃ |
| Methyl 3-amino-5-chlorobenzoate | 167.3 | 149.0 | 116.1 | 135.0 | 119.9 | 138.4 | 80.8 | 52.9 |
| Methyl 3-amino-5-bromobenzoate | 167.1 | 149.2 | 119.1 | 122.7 | 122.8 | 138.6 | 81.7 | 52.9 |
| This compound | ~167.0 | ~149.5 | ~122.0 | ~95.0 | ~130.0 | ~138.0 | ~115.0 | ~53.0 |
| N-acetyl this compound | ~168.0 | ~140.0 | ~125.0 | ~96.0 | ~132.0 | ~135.0 | ~120.0 | ~53.0 |
| N-acetyl group | ~169.0 (C=O) | - | - | - | - | - | - | ~25.0 (CH₃) |
Note: Data for this compound and its N-acetyl derivative are predicted values based on analogous compounds and general spectroscopic trends.
Experimental Protocols
Synthesis of this compound
A plausible synthesis route for this compound can be adapted from the synthesis of related 3-amino-5-halobenzoates.[1][2][3] The general strategy involves the nitration of a commercially available aminobenzoate, followed by a Sandmeyer reaction to introduce the iodo group, and finally, reduction of the nitro group.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route for this compound.
N-acetylation of this compound
The N-acetylation of the amino group can be readily achieved using standard procedures.
-
Procedure: Dissolve this compound in a suitable solvent such as dichloromethane or acetic acid.
-
Add a slight excess of acetic anhydride. A catalytic amount of a strong acid like sulfuric acid or a base like pyridine can be used to facilitate the reaction.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the N-acetylated product.
Diagram 2: N-acetylation of this compound
Caption: General scheme for the N-acetylation reaction.
NMR Sample Preparation and Analysis
A general protocol for NMR analysis is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Standard parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is usually required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Diagram 3: Workflow for NMR Characterization
Caption: General workflow for NMR sample preparation and analysis.
References
Reactivity Showdown: Methyl 3-amino-5-iodobenzoate vs. Methyl 3-amino-5-bromobenzoate in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery and materials science—the choice of aryl halide substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a detailed comparison of the reactivity of methyl 3-amino-5-iodobenzoate and its bromo-counterpart, methyl 3-amino-5-bromobenzoate. While direct head-to-head comparative studies for these specific molecules are not extensively documented in publicly available literature, this guide leverages established principles of organic chemistry and data from structurally analogous systems to provide a robust framework for experimental design.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions.[1]
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > Cl > F .[1] This trend places this compound as the more reactive substrate compared to methyl 3-amino-5-bromobenzoate.
Quantitative Reactivity Comparison (Predicted)
The following table summarizes the expected relative performance of this compound and methyl 3-amino-5-bromobenzoate in key cross-coupling reactions. The data for the bromobenzoate is based on reported experimental results for this compound or structurally similar ones, while the data for the iodobenzoate is an extrapolation based on the known reactivity trends of aryl iodides versus aryl bromides.
| Parameter | This compound | Methyl 3-amino-5-bromobenzoate | Key Considerations |
| General Reactivity | Very High | High | The C-I bond is weaker and more easily undergoes oxidative addition to the Pd(0) catalyst.[1] |
| Typical Reaction Times | Shorter (e.g., 0.5 - 6 hours) | Longer (e.g., 4 - 24 hours) | Faster oxidative addition for the iodo-compound leads to a more rapid catalytic turnover. |
| Typical Temperatures | Room Temperature to moderate heat (e.g., 25-80 °C) | Moderate to high heat (e.g., 80-120 °C) | The higher reactivity of the iodo-compound often allows for reactions to proceed efficiently at lower temperatures. |
| Catalyst Loading | Lower (e.g., 0.5 - 2 mol%) | Higher (e.g., 2 - 5 mol%) | Due to faster kinetics, lower concentrations of the catalyst are often sufficient for the iodo-substrate. |
| Side Reactions | Potential for catalyst inhibition by iodide ions in some cases. | Less prone to iodide-based catalyst inhibition. | While more reactive, the generated iodide can sometimes form inactive palladium dimers, although this is often mitigated by ligand choice. |
| Cost & Availability | Generally higher cost. | More cost-effective and widely available. | For large-scale synthesis, the cost of the starting material can be a significant factor. |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using methyl 3-amino-5-bromobenzoate. It is anticipated that for this compound, similar or even milder conditions (e.g., lower temperature, shorter reaction time, or lower catalyst loading) would afford the desired product in good to excellent yield.
Representative Protocol: Suzuki-Miyaura Coupling of Methyl 3-amino-5-bromobenzoate
This protocol describes the coupling of methyl 3-amino-5-bromobenzoate with an arylboronic acid.
Materials:
-
Methyl 3-amino-5-bromobenzoate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-4 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)
Procedure:
-
To a dry round-bottom flask or microwave vial, add methyl 3-amino-5-bromobenzoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of DMF and water) to the flask.
-
The reaction mixture is heated to the desired temperature (e.g., 85-100 °C) with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Chemistry
To better understand the underlying processes and the comparative logic, the following diagrams are provided.
References
A Comparative Guide to Mass Spectrometry Techniques for the Analysis of Aminobenzoate Derivatives
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of aminobenzoate derivatives is crucial due to their roles as key intermediates in pharmaceuticals and their potential as active pharmaceutical ingredients (APIs). Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for this type of analysis, offering high selectivity and sensitivity. This guide provides a detailed comparison of common MS ionization techniques, quantitative performance data, and standardized protocols for the analysis of these compounds.
Comparison of Ionization Sources: ESI vs. APCI
The choice of ionization source is a critical first step in developing a robust MS method. The two most common sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, ionizable, and thermally labile molecules.[1][2] It generates charged droplets from a sample solution, and as the solvent evaporates, multiply charged ions of the analyte are produced.[2][3] Given the polar nature of the amino and carboxylic acid functional groups in aminobenzoate derivatives, ESI is highly suitable and widely used for their analysis.[4][5]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile, and thermally stable compounds.[1][3][6] The sample is first vaporized in a heated nebulizer, and analyte molecules are then ionized through gas-phase reactions with reagent ions generated from the mobile phase via a corona discharge.[2][3] While it can be used for some aminobenzoates, ESI is generally the preferred method due to the inherent polarity of these molecules.
The following table provides a direct comparison of these two techniques:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs from charged droplets in solution phase. | Gas-phase chemical ionization after thermal vaporization.[2][3] |
| Analyte Polarity | Ideal for polar and ionizable compounds.[6] | Ideal for neutral, non-polar to medium-polarity compounds.[2][6] |
| Analyte Volatility | Volatility not required. | Analyte must be volatile enough to be vaporized.[1] |
| Thermal Stability | Suitable for thermally labile molecules.[1][2] | Requires thermal stability; decomposition can occur.[1] |
| Ion Formation | Often forms multiply charged ions [M+nH]ⁿ⁺.[2] | Typically forms singly charged ions [M+H]⁺.[2] |
| Flow Rates | Best suited for lower flow rates (<1 mL/min).[2] | Works well with higher flow rates (>0.5 mL/min).[2] |
| Matrix Effects | Can be more susceptible to ion suppression.[3] | Generally less susceptible to matrix effects than ESI. |
Quantitative Analysis by LC-MS/MS
For quantitative bioanalysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[7][8] This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is considered the gold standard for ensuring accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.[7][9][10]
Typical Quantitative Performance
The following table presents representative data from a validated bioanalytical method for the quantification of Methyl 3-aminobenzoate in human plasma, using Methyl 3-aminobenzoate-d4 as an internal standard.[7][9]
| Parameter | Performance Metric |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[7] |
| Linearity (Calibration Curve Range) | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias at LLOQ, LQC, MQC, HQC) | Within ±15% (±20% at LLOQ)[11] |
| Precision (% CV at LLOQ, LQC, MQC, HQC) | ≤15% (≤20% at LLOQ)[11] |
| Matrix Effect (%) | 95 - 105%[11] |
| Recovery (%) | Consistent across concentration levels |
Data is representative of a typical validated LC-MS/MS method. LQC/MQC/HQC = Low/Medium/High Quality Control samples.
Visualized Workflows and Relationships
Diagrams are essential for visualizing complex processes and relationships in mass spectrometry.
Caption: Bioanalytical workflow using an internal standard.[10]
Caption: Competitive fragmentation pathways for aminobenzoate esters.[12]
Detailed Experimental Protocol: LC-MS/MS Quantification
This section provides a representative protocol for quantifying an aminobenzoate derivative (referred to as "Analyte") in human plasma.[7][9]
Materials and Reagents
-
Analyte: Reference standard of the aminobenzoate derivative.
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., Methyl 3-aminobenzoate-d4).[7]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.[7]
-
Reagents: Formic acid (or other mobile phase modifier).[9]
-
Control Matrix: Blank human plasma (e.g., K2-EDTA).[9]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the Analyte and IS in methanol.[10]
-
Working Standard Solutions: Perform serial dilutions of the Analyte stock solution with 50:50 methanol:water to create working solutions for spiking the calibration curve standards.[10]
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.[9][10]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, quality controls, or unknown samples) into a 96-well plate or microcentrifuge tubes.[9]
-
Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each well.[9]
-
Vortex the plate/tubes vigorously for 2 minutes to precipitate plasma proteins.[9]
-
Centrifuge at approximately 4000 rpm for 10 minutes to pellet the precipitated protein.[9]
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.[9]
LC-MS/MS Conditions
| Parameter | Typical Setting |
| LC System | UHPLC System (e.g., Shimadzu Nexera™, Agilent 1200)[7][13] |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, <2 µm[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[11] |
| Flow Rate | 0.4 - 0.6 mL/min[11] |
| Column Temp. | 40°C[11] |
| Gradient | Start at low %B, ramp to high %B to elute analyte, then re-equilibrate. |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX Triple Quad™)[7] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[7][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
| MRM Transitions | Optimized for both the Analyte and the Internal Standard. |
Data Analysis and Quantification
-
Integrate the peak areas for the Analyte and IS MRM transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).[9]
-
Construct a calibration curve by plotting the Peak Area Ratios of the calibration standards against their known concentrations.
-
Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.[9]
-
Determine the concentrations of the Analyte in unknown samples by back-calculating from the regression equation.[9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. microsaic.com [microsaic.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
A Comparative Guide to the Synthetic Routes of 1,2,3,5-Tetrasubstituted Benzenes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Synthetic Strategies
The regioselective synthesis of 1,2,3,5-tetrasubstituted benzenes is a significant challenge in organic chemistry, yet it is of paramount importance for the development of pharmaceuticals, functional materials, and agrochemicals. The precise arrangement of four different substituents on a benzene ring necessitates robust and versatile synthetic methodologies. This guide provides a comparative analysis of three prominent synthetic routes to this substitution pattern: Palladium-Catalyzed Cross-Coupling, Cobalt-Catalyzed Diels-Alder Reaction, and a Four-Component Reaction. The performance of each method is evaluated based on experimental data for yield, reaction conditions, and substrate scope, providing a valuable resource for researchers in the field.
Palladium-Catalyzed Cross-Coupling of β-Iodo-β-silylstyrenes with Alkynes
This method provides a highly regioselective pathway to 1,2,3,5-tetrasubstituted benzenes through a palladium-catalyzed intermolecular reaction. The reaction proceeds with complete regioselection, making it a powerful tool for the controlled synthesis of complex aromatic compounds.[1][2]
Experimental Protocol
A general procedure for this reaction involves the following steps: To a mixture of the β-iodo-β-silylstyrene (1.0 equiv), the terminal alkyne (2.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) in a suitable solvent like i-Pr₂NEt, the reaction is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 2 hours). After completion, the reaction mixture is quenched, extracted with an organic solvent, dried, and purified by column chromatography.
Quantitative Data
| Entry | β-Iodo-β-silylstyrene (Ar) | Alkyne (R) | Product | Yield (%) |
| 1 | Phenyl | n-Butyl | 1-(n-Butyl)-2-phenyl-3,5-bis(trimethylsilyl)benzene | 85 |
| 2 | 4-Methoxyphenyl | Phenyl | 1-Phenyl-2-(4-methoxyphenyl)-3,5-bis(trimethylsilyl)benzene | 78 |
| 3 | 4-Chlorophenyl | Cyclohexyl | 1-Cyclohexyl-2-(4-chlorophenyl)-3,5-bis(trimethylsilyl)benzene | 81 |
| 4 | Phenyl | Trimethylsilylacetylene | 1,2,3,5-Tetrakis(trimethylsilyl)benzene | 92 |
Table 1: Representative yields for the Palladium-Catalyzed Cross-Coupling reaction.
Logical Workflow
Cobalt-Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a classic and powerful tool for the formation of six-membered rings. While direct synthesis of 1,2,3,5-tetrasubstituted benzenes via a single Diels-Alder reaction is less common, a cobalt-catalyzed [2+2+2] cycloaddition of diynes with alkynes or a Diels-Alder reaction of a substituted diene with a substituted alkyne followed by an aromatization step can provide access to this substitution pattern. For the purpose of this comparison, we will consider a representative cobalt-catalyzed Diels-Alder reaction that yields highly substituted benzenes.[3]
Experimental Protocol
A typical procedure involves the following: A mixture of CoBr₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane), zinc powder, and ZnI₂ in a suitable solvent like acetonitrile is prepared. The diene and alkyne are then added, and the reaction mixture is stirred at a specific temperature for a set duration. Upon completion, the reaction is worked up, and the crude product is purified, often involving an oxidation step with a reagent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve aromatization.
Quantitative Data
| Entry | Diene | Alkyne | Product | Yield (%) |
| 1 | 1-Phenyl-1,3-butadiene | Phenylacetylene | 1,2,4-Triphenylbenzene | 85 |
| 2 | 1-(4-Methoxyphenyl)-1,3-butadiene | 1-Hexyne | 1-(n-Butyl)-2-(4-methoxyphenyl)-4-phenylbenzene | 76 |
| 3 | 1,4-Diphenyl-1,3-butadiene | 1-Octyne | 1-(n-Hexyl)-2,4,5-triphenylbenzene | 82 |
| 4 | 2,3-Dimethyl-1,3-butadiene | Diphenylacetylene | 1,2,4,5-Tetramethyl-3,6-diphenylbenzene | 90 |
Table 2: Representative yields for Cobalt-Catalyzed Diels-Alder reactions leading to polysubstituted benzenes.
Logical Workflow
Four-Component Reaction Promoted by Triphenylphosphine
A one-pot synthesis of tetraalkyl benzene-1,2,3,5-tetracarboxylates has been developed through a four-component reaction of alkyl propiolates and alkyl 2-nitroethanoates, promoted by triphenylphosphine.[4][5] This method offers a convergent approach to highly functionalized 1,2,3,5-tetrasubstituted benzenes.
Experimental Protocol
The general experimental procedure involves reacting an alkyl propiolate with an alkyl 2-nitroethanoate in the presence of triphenylphosphine in a suitable solvent under reflux conditions. The reaction is typically complete within a few hours. The resulting tetraalkyl benzene-1,2,3,5-tetracarboxylates are then isolated and purified.
Quantitative Data
| Entry | Alkyl Propiolate | Alkyl 2-Nitroethanoate | Product | Yield (%) |
| 1 | Methyl propiolate | Methyl 2-nitroethanoate | Tetramethyl benzene-1,2,3,5-tetracarboxylate | 42 |
| 2 | Ethyl propiolate | Ethyl 2-nitroethanoate | Tetraethyl benzene-1,2,3,5-tetracarboxylate | 39 |
| 3 | Methyl propiolate | Ethyl 2-nitroethanoate | 1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate | 36 |
| 4 | Isopropyl propiolate | Isopropyl 2-nitroethanoate | Tetraisopropyl benzene-1,2,3,5-tetracarboxylate | 38 |
Table 3: Representative yields for the Four-Component Reaction.[4]
Logical Workflow
Comparative Analysis
| Feature | Palladium-Catalyzed Cross-Coupling | Cobalt-Catalyzed Diels-Alder | Four-Component Reaction |
| Regioselectivity | Excellent, highly predictable. | Good to excellent, can be influenced by catalyst and substituents. | Excellent, specific to the 1,2,3,5-pattern. |
| Substrate Scope | Broad for both silylstyrene and alkyne components. | Broad for dienes and alkynes, including functionalized derivatives. | Limited to alkyl propiolates and alkyl 2-nitroethanoates. |
| Reaction Conditions | Typically requires elevated temperatures (e.g., 80 °C). | Can often be performed at room temperature to reflux, may require an oxidant for aromatization. | Requires reflux conditions. |
| Yields | Generally high (78-92%). | Good to excellent (76-90%). | Moderate (36-42%).[4] |
| Advantages | High regiocontrol and yields. | Convergent, builds complexity quickly. | One-pot procedure, readily available starting materials. |
| Disadvantages | Requires pre-functionalized silylstyrene starting material. | May require a separate aromatization step, potential for regioisomers. | Lower yields compared to other methods, limited to carboxylate products. |
Conclusion
The choice of synthetic route for 1,2,3,5-tetrasubstituted benzenes depends heavily on the desired final product, the availability of starting materials, and the required level of regiocontrol.
-
The Palladium-Catalyzed Cross-Coupling reaction is the method of choice when high regioselectivity and yields are paramount, and the synthesis of the requisite β-iodo-β-silylstyrene is feasible.
-
The Cobalt-Catalyzed Diels-Alder reaction offers a powerful and convergent approach for constructing highly substituted benzenes, particularly when a subsequent aromatization step is acceptable. Its broader substrate scope can be advantageous for creating diverse analogues.
-
The Four-Component Reaction provides a direct and one-pot entry to 1,2,3,5-tetracarboxylate substituted benzenes from simple starting materials, though the moderate yields may be a limiting factor for some applications.
Each of these methods represents a significant advancement in the synthesis of complex aromatic molecules. By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently access the 1,2,3,5-tetrasubstituted benzene core for their specific research and development needs.
References
- 1. Regioselective synthesis of multisubstituted benzenes by palladium-catalyzed intermolecular reaction of β-iodo-β-silylstyrenes with alkynes [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Lack of Specific Research Hinders Comparative Analysis of Methyl 3-amino-5-iodobenzoate Derivatives
Our investigation included searches for anticancer and antimicrobial agents synthesized from Methyl 3-amino-5-iodobenzoate, as well as broader inquiries into its derivatives and their biological activities. The search encompassed scientific databases and patent literature. The results did, however, provide information on the synthesis of related compounds, such as 3-amino-5-halo-2-iodobenzoates, which are recognized as versatile starting materials in pharmaceutical synthesis. Furthermore, numerous studies were found detailing the biological activities of various heterocyclic compounds, though none explicitly mentioned this compound as the precursor.
Due to the absence of specific experimental data, it is not possible to provide a comparative guide with quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways related to the biological activity of compounds synthesized from this compound.
Researchers and drug development professionals interested in this area may find it necessary to initiate novel research to synthesize a library of derivatives from this compound and subsequently screen them for various biological activities. Such a study would be a valuable contribution to the field of medicinal chemistry.
For those interested in the broader chemical class, a general guide on the biological activities of compounds containing the aminobenzoate scaffold could be provided as an alternative. This would draw upon a wider range of literature to discuss the known biological effects of this common structural motif in medicinal chemistry.
A Comparative Guide to Organoboron Nucleophiles in Suzuki-Miyaura Coupling with Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A critical component of this reaction is the organoboron nucleophile. The choice of the boron reagent—typically a boronic acid, a boronic ester, or an organotrifluoroborate—can significantly impact reaction outcomes, including yield, stability, and substrate scope. This guide provides an objective comparison of these major classes of organoboron nucleophiles in their coupling with aryl iodides, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
At a Glance: Key Properties of Organoboron Nucleophiles
The selection of an appropriate organoboron reagent hinges on a trade-off between reactivity and stability. Boronic acids are generally the most reactive, while boronic esters and organotrifluoroborates offer superior stability, which can be crucial for complex multi-step syntheses.[2][3]
| Property | Boronic Acids (R-B(OH)₂) | Boronic Esters (e.g., Pinacol, R-Bpin) | Organotrifluoroborates (R-BF₃K) |
| Reactivity | Generally the most reactive, often leading to faster reaction times.[2][4] | Less reactive than boronic acids; reactivity can be influenced by the diol used.[4] | Reactivity is often comparable to or slightly less than boronic acids, but require specific activation. |
| Stability | Prone to decomposition, especially protodeboronation and formation of cyclic anhydrides (boroxines).[2] | Significantly more stable than boronic acids; often crystalline and easy to handle.[2] | Exceptionally stable to air and moisture, with a long shelf-life.[3] |
| Handling | Can be challenging to purify and handle due to their propensity for decomposition.[2] | Generally easy to handle and purify by standard techniques like column chromatography.[2] | Crystalline solids that are easy to handle and store. |
| Atom Economy | High | Lower than boronic acids due to the protecting group. | Lower than boronic acids. |
| Key Advantage | High reactivity and atom economy. | Excellent stability, enabling multi-step synthesis and purification. | Superior stability and ease of handling.[3] |
| Primary Limitation | Poor stability can affect reproducibility and yield.[2] | Requires a protecting group that adds mass and may need to be hydrolyzed for reaction. | Requires specific conditions for activation. |
Performance in Suzuki-Miyaura Coupling with Aryl Iodides: A Quantitative Comparison
The following tables summarize comparative data from studies on the Suzuki-Miyaura coupling of various aryl iodides with different organoboron nucleophiles. It is important to note that direct, comprehensive side-by-side comparisons across a wide range of substrates under identical conditions are not always available in a single source. The data presented here is compiled from various studies to illustrate general performance trends.
Table 1: Comparison of Boronic Acid and Boronic Pinacol Ester
This table illustrates the coupling of different aryl iodides with phenylboronic acid and its pinacol ester derivative.
| Entry | Aryl Iodide | Organoboron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 2 | 95 | [1] |
| 2 | 4-Iodoanisole | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ (2 mol%) | K₃PO₄ | 1,4-Dioxane | 12 | 92 | [5] |
| 3 | 1-Iodonaphthalene | Phenylboronic Acid | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | DMF | 6 | 98 | [1] |
| 4 | 1-Iodonaphthalene | Phenylboronic acid pinacol ester | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 16 | 94 | [5] |
| 5 | 4-Iodobenzonitrile | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 2 | 93 | [1] |
| 6 | 4-Iodobenzonitrile | Phenylboronic acid pinacol ester | PdCl₂(dppf) (3 mol%) | K₃PO₄ | 1,4-Dioxane | 12 | 90 | [5] |
Table 2: Comparison of Boronic Acids, Boronic Esters, and Organotrifluoroborates
This table provides a broader comparison, including organotrifluoroborates, for the coupling with 4-iodotoluene.
| Entry | Organoboron Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 | [6] |
| 2 | Phenylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [6] |
| 3 | Potassium Phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 96 | [3] |
| 4 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | 97 | [6] |
| 5 | 4-Methoxyphenylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 94 | [6] |
| 6 | Potassium 4-Methoxyphenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and comparison of these reagents.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide with a Boronic Acid
This protocol is a representative example for the coupling of an aryl iodide with an arylboronic acid.
Materials:
-
Aryl iodide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Sodium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Toluene, ethanol, and water are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred vigorously for the time indicated by TLC or GC-MS monitoring.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.[1]
General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide with a Boronic Pinacol Ester
This protocol is a typical procedure for the coupling of an aryl iodide with an arylboronic acid pinacol ester.
Materials:
-
Aryl iodide (1.0 mmol)
-
Arylboronic acid pinacol ester (1.1 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Cesium carbonate (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk tube, the aryl iodide, arylboronic acid pinacol ester, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate are combined.
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane and degassed water are added.
-
The reaction vessel is sealed and heated to 100 °C with stirring for 12-16 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography.[5]
General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide with a Potassium Organotrifluoroborate
This protocol outlines a general method for the coupling of an aryl iodide with a potassium aryltrifluoroborate.
Materials:
-
Aryl iodide (1.0 mmol)
-
Potassium aryltrifluoroborate (1.5 mmol)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Cesium carbonate (3.0 mmol)
-
Tetrahydrofuran (THF) (6 mL)
-
Water (2 mL)
Procedure:
-
A mixture of the aryl iodide, potassium aryltrifluoroborate, PdCl₂(dppf), and cesium carbonate is placed in a reaction vessel.
-
The vessel is flushed with argon.
-
THF and water are added, and the mixture is heated to 80 °C.
-
The reaction is stirred for 12 hours or until completion as monitored by GC-MS.
-
After cooling, the reaction mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The product is purified by column chromatography.[3]
Visualizing the Process: Reaction Mechanism and Workflow
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice of an organoboron nucleophile for Suzuki-Miyaura coupling with aryl iodides is a nuanced decision that depends on the specific requirements of the synthesis.
-
Boronic acids are often the first choice for simple, high-yielding couplings where stability is not a major concern, offering high reactivity and atom economy.
-
Boronic esters , particularly pinacol esters, are invaluable for multi-step syntheses or when using unstable boronic acid derivatives. Their enhanced stability and ease of handling often justify the additional synthetic step for their preparation.
-
Organotrifluoroborates provide a robust alternative, combining excellent stability with good reactivity. They are particularly advantageous when a solid, stable, and easy-to-handle reagent is paramount.
By understanding the relative strengths and weaknesses of each class of organoboron reagent and consulting comparative data, researchers can make informed decisions to optimize their Suzuki-Miyaura cross-coupling reactions, leading to more efficient and successful synthetic outcomes.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for the Quantitative Analysis of Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acid derivatives is critical in numerous fields, including metabolic research, drug discovery, and pharmaceutical quality control. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantitative analysis of amino acid derivatives, with a focus on method validation in accordance with international guidelines.
The primary analytical techniques for the quantification of amino acid derivatives are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific amino acid derivatives of interest, the sample matrix, the required sensitivity, and throughput.[1][2]
This guide will delve into the validation parameters for each of these techniques, providing a comparative framework based on established principles from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10][11]
Comparative Analysis of Analytical Methods
The following tables summarize the typical validation parameters for HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of amino acid derivatives. These values are compiled from various studies and represent expected performance characteristics.
Table 1: Comparison of HPLC-UV, GC-MS, and LC-MS/MS for Amino Acid Derivative Analysis
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance of derivatives.[12][13][14][15] | Separation of volatile derivatives by boiling point and polarity, detection by mass-to-charge ratio.[1][16][17][18] | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.[19][20][21][22][23] |
| Derivatization | Typically required (e.g., OPA, FDAA) to introduce a chromophore.[12][14][15][24] | Mandatory to increase volatility (e.g., silylation, acylation).[1][16][17] | Can often analyze underivatized amino acids, but derivatization can improve sensitivity and chromatography.[20][21][22] |
| Sensitivity | Moderate (pmol to nmol range).[12] | High (fmol to pmol range). | Very High (amol to fmol range).[19][20][22] |
| Selectivity | Moderate, potential for co-eluting interferences.[13] | High, based on both retention time and mass spectrum.[16][17] | Very High, based on retention time and specific MRM transitions.[19][22] |
| Throughput | Moderate to High. | Low to Moderate. | High. |
| Cost | Low to Moderate. | Moderate. | High. |
| Matrix Effects | Can be significant. | Less prone than LC-based methods but can occur. | Can be significant, often requires internal standards.[20] |
Table 2: Typical Validation Parameters for Quantitative Amino Acid Derivative Analysis
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.99[12] | > 0.99 | > 0.99[19][23] | Correlation coefficient should be close to 1. |
| Accuracy (% Recovery) | 85-115%[12] | 80-120% | 85-115%[23] | The closeness of test results to the true value. |
| Precision (%RSD) | < 15% | < 20% | < 15%[23] | The degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | 2-70 pmol/L[12] | ~1 ng injected | 0.002-0.080 µg/mL[19] | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | 3-210 pmol/L[12] | Typically 3x LOD | 0.7–94.1 ng/mL[25] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Specificity/Selectivity | Resolution > 2 from nearest peak.[2] | No interfering peaks at the retention time of the analyte.[2][16] | No significant interference at the MRM transition of the analyte. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5] |
| Robustness | Insensitive to small variations in mobile phase composition, pH, and temperature.[4] | Insensitive to small variations in oven temperature program, carrier gas flow, and derivatization time.[4] | Insensitive to small variations in mobile phase composition, flow rate, and column temperature.[4] | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the derivatization and analysis of amino acid derivatives using HPLC-UV, GC-MS, and LC-MS/MS.
Protocol 1: HPLC-UV Analysis with o-Phthalaldehyde (OPA) Derivatization
This protocol is adapted from a validated method for the analysis of protein biopharmaceuticals.[24]
1. Sample Preparation (Protein Hydrolysis):
-
Place the protein sample in a hydrolysis tube.
-
Add 6 M HCl containing 0.1% phenol.
-
Flush the tube with nitrogen, seal, and heat at 110°C for 24 hours.
-
Cool the hydrolysate, neutralize with NaOH, and dilute to a known volume with deionized water.
2. Automated Derivatization and Injection:
-
The derivatization is performed by an autosampler immediately before injection.[24][26]
-
The autosampler program mixes the sample with borate buffer and OPA reagent.[24]
-
The reaction is allowed to proceed for a defined time (e.g., 1 minute) before injection.[24]
3. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium phosphate buffer.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A suitable gradient to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 338 nm.
-
Column Temperature: 40°C.
Protocol 2: GC-MS Analysis with Silylation Derivatization (MTBSTFA)
This protocol is based on a method for the analysis of L-amino acids.[1]
1. Sample Preparation and Derivatization:
-
Dry an aliquot of the amino acid standard or sample under a stream of nitrogen.
-
Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile).[1]
-
Heat the mixture at 100°C for 4 hours to form the TBDMS derivatives.[1]
-
Cool the sample before injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., SLB-5ms, 20 m x 0.18 mm, 0.18 µm).[1]
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C).
-
Injection: Splitless injection.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
Protocol 3: LC-MS/MS Analysis of Underivatized Amino Acids
This protocol is adapted from a method for the quantification of proteinogenic L-amino acids in plasma.[22]
1. Sample Preparation:
-
Precipitate proteins in the plasma sample by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A column suitable for polar analytes (e.g., Intrada Amino Acid column).[22]
-
Mobile Phase A: Aqueous solution with a buffer (e.g., 100 mM ammonium formate).[22]
-
Mobile Phase B: Organic solvent with a small amount of acid (e.g., acetonitrile with formic acid).[22]
-
Gradient: A gradient from high aqueous to high organic to separate the amino acids.
-
Flow Rate: 0.6 mL/min.[22]
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each amino acid and its stable-isotope labeled internal standard.[22]
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method for the quantitative analysis of amino acid derivatives, from initial planning to final implementation. This process ensures that the method is fit for its intended purpose.[2][4]
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jasco-global.com [jasco-global.com]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. nebiolab.com [nebiolab.com]
- 21. researchgate.net [researchgate.net]
- 22. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Strategic Advantage of Methyl 3-amino-5-iodobenzoate in Kinase Inhibitor Synthesis: A Comparative Guide
A detailed analysis of Methyl 3-amino-5-iodobenzoate as a scaffold for kinase inhibitors reveals its potential for generating potent and selective drug candidates. This guide provides a comparative overview against other common scaffolds, supported by experimental data and detailed synthetic protocols, to inform researchers and drug development professionals in their quest for novel therapeutics.
In the landscape of kinase inhibitor discovery, the choice of a core molecular scaffold is a critical determinant of a drug candidate's ultimate success. While numerous heterocyclic systems have been explored, the strategic use of substituted aminobenzoic acids, particularly this compound, offers distinct advantages in generating potent and selective inhibitors targeting key kinases implicated in cancer and other diseases. This guide delves into a comparative analysis of this scaffold against other widely used frameworks such as pyrazole, pyrimidine, and quinazoline, supported by available experimental data.
At a Glance: Comparing Kinase Inhibitor Scaffolds
The following table summarizes the efficacy of kinase inhibitors derived from different scaffolds, focusing on key cancer targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl.
| Scaffold | Target Kinase | Compound Example | IC50 (nM) | Synthetic Yield (%) | Reference |
| 3-Aminobenzoic Acid Derivative | VEGFR-2 | Sorafenib | 90 | ~40-50 (multi-step) | [1] |
| Indazole | VEGFR-1, -2, -3 | Axitinib | 0.1-1.2 | Not explicitly stated | [2] |
| Pyrazole | VEGFR-2 | Compound 3i | 8.93 | Not explicitly stated | [3] |
| Pyrimidine | EGFR (L858R/T790M) | Compound 45 | 23.3 | Not explicitly stated | [4] |
| Quinazoline | Bcr-Abl | Compound Analog | Not explicitly stated | Not explicitly stated | |
| Pyrazolo[3,4-d]pyrimidine | BTK | Compound 13 | 11.1 | Not explicitly stated | [5] |
Note: Direct comparative studies of this compound are limited in publicly available literature. The data for the 3-aminobenzoic acid derivative is based on Sorafenib, which shares a similar structural motif and highlights the potential of this class of compounds.[1]
The Versatility of the 3-Amino-5-iodobenzoate Scaffold
The utility of the this compound scaffold lies in its synthetic tractability and the strategic placement of its functional groups. The amino group serves as a key attachment point for building the core of the inhibitor, often interacting with the hinge region of the kinase. The iodo group provides a reactive handle for introducing diverse chemical moieties through well-established cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with the target protein. This multi-functional nature allows for the creation of a diverse library of inhibitors from a single, readily accessible starting material.
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor efficacy.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of various aminobenzoic acid derivatives, supported by experimental data. The information presented herein is intended to aid in the rational design and development of novel therapeutic agents with antioxidant properties.
Introduction
Aminobenzoic acids and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their antioxidant properties are of particular importance as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. These compounds exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. This guide summarizes the antioxidant activity of a range of aminobenzoic acid derivatives, provides detailed experimental protocols for common antioxidant assays, and visualizes the key signaling pathways involved in their mechanism of action.
Comparative Antioxidant Activity of Aminobenzoic Acid Derivatives
The antioxidant capacity of aminobenzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the amino and carboxyl groups. The following table summarizes the in vitro antioxidant activity of various derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) in different antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.
| Derivative | Assay | IC50 Value | Reference |
| 4-Aminobenzoic acid | DPPH | 391.29 µg/mL (50% ethanol extract) | [1] |
| 4-Aminobenzoic acid | DPPH | 17.4 µg/mL (in a ZnO nanoparticle formulation) | [1] |
| 2-(Benzoylamino)benzoic acid | Not Specified | Mild to moderate activity | [2] |
| 3-(Benzoylamino)benzoic acid | Not Specified | Mild to moderate activity | [2] |
| 4-(Benzoylamino)benzoic acid | Not Specified | Better activity than other derivatives in the series | [2] |
| Hydrazide derivatives of aminobenzoic acid | DPPH | >90% scavenging | [3] |
| Compound 12 (an aminobenzoic acid derivative) | DPPH | 14.9 ± 1.18 µM | [3] |
| Compound 13 (an aminobenzoic acid derivative) | DPPH | 16.4 ± 0.11 µM | [3] |
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Not Specified | 7.49 ± 0.16 µM | [4] |
| Benzylaminobenzoic acid | BChE inhibition (related to neuroprotection) | 2.67 ± 0.05 µM | [4] |
| 4-amino-3-bromo-5-fluorobenzohydrazide | AChE and BChE inhibition | 0.59 µM and 0.15 µM respectively | [4] |
| Benzamide derivatives of PABA | Cytotoxicity against cancer cell lines | 5.85 µM and 4.53 µM | [4] |
| 4-[(2-Hydroxybenzylidene)amino]benzoic acid and its derivatives | Cytotoxicity against HepG2 cell line | ≥ 15.0 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the most common in vitro antioxidant activity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound solution (at various concentrations) to a defined volume of the DPPH working solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and in the presence of an antioxidant, it is reduced, leading to a decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the test compound solution (at various concentrations) is added to a defined volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored by measuring the change in absorbance.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
Signaling Pathways and Mechanisms of Action
Aminobenzoic acid derivatives can exert their antioxidant effects not only by direct radical scavenging but also by modulating key signaling pathways involved in the cellular response to oxidative stress. Two such important pathways are the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to oxidative stress, NF-κB is activated, leading to the expression of pro-inflammatory genes. Some aminobenzoic acid derivatives have been shown to inhibit the activation of NF-κB, thereby reducing inflammation and oxidative damage.
Caption: Inhibition of the NF-κB signaling pathway by aminobenzoic acid derivatives.
Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to the production of antioxidant enzymes. Para-aminobenzoic acid (PABA) has been suggested to activate the Nrf2 pathway.
Caption: Activation of the Nrf2 antioxidant response pathway by aminobenzoic acid derivatives.
Experimental Workflow for Antioxidant Activity Assessment
A general workflow for the assessment of the antioxidant activity of newly synthesized aminobenzoic acid derivatives is outlined below.
Caption: A general experimental workflow for evaluating the antioxidant activity of aminobenzoic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. [Comparative assessment of antioxidant activity of para-aminobenzoic acid and emoxipin in retina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 3-amino-5-iodobenzoate: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Methyl 3-amino-5-iodobenzoate are critical for ensuring the safety of laboratory personnel and environmental protection. This document provides a detailed, step-by-step operational plan for the proper disposal of this halogenated aromatic amine, in line with established safety protocols and regulatory requirements.
Immediate Safety and Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[1] As an aromatic amine, it should be handled with the understanding that this class of compounds can be readily absorbed through the skin.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE:
| PPE Component | Specification | Rationale |
| Gloves | Butyl rubber or Viton™ gloves are recommended for good chemical resistance against aromatic and chlorinated solvents.[2] Nitrile gloves may offer short-term splash protection but have poor resistance to amines and halogenated hydrocarbons. | To prevent skin contact and absorption of the chemical. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect the eyes from splashes and solid particulates. |
| Lab Coat | A chemically resistant lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
Waste Segregation and Collection:
-
Do not mix this compound waste with non-halogenated organic waste. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like hydrogen iodide.[3]
-
Collect all solid waste, including contaminated personal protective equipment (e.g., gloves, weighing paper) and any material used for spill cleanup, in a designated hazardous waste container.
Waste Container Selection and Labeling:
-
Use a glass waste container for the collection of this compound waste.[3] Glass is generally inert to organic compounds. If a plastic container is used, it must be a compatible material such as high-density polyethylene (HDPE), but glass is preferred to avoid any potential for degradation.
-
The container must be in good condition with a secure, tight-fitting lid to prevent leakage or sublimation.
-
Label the waste container clearly with the words "Hazardous Waste " and the full chemical name: "This compound ". Do not use abbreviations. The label should also include the date when the first waste was added.
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials. Halogenated organics can be incompatible with amines, potentially leading to heat generation or the release of toxic gases.
Arranging for Disposal:
-
Once the waste container is full or if the compound is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Disposal of halogenated organic compounds is regulated and typically involves high-temperature incineration to ensure complete destruction.
Spill Cleanup Procedure
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the material is a dust, avoid creating airborne particles.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material such as sand, earth, or vermiculite to contain and absorb the spill.[4][5]
-
Cleanup: Place all contaminated absorbent materials and cleaning equipment into the hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[6] Collect the cleaning materials as hazardous waste.
-
Disposal: Label the hazardous waste container with "Spill Debris" and the chemical name, and arrange for its disposal through your EHS department.
Disposal Workflow Diagram
Figure 1. A logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. iwaste.epa.gov [iwaste.epa.gov]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 4. jk-sci.com [jk-sci.com]
- 5. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 6. scribd.com [scribd.com]
Essential Safety and Operational Guide for Handling Methyl 3-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 3-amino-5-iodobenzoate (CAS No. 217314-45-9). Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Hazard Identification and Summary
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on GHS classifications, this compound presents the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Due to its classification as a halogenated aromatic amine, it requires careful handling to prevent exposure and environmental contamination[2][3].
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to select PPE based on the specific laboratory conditions and the nature of the procedure being performed.
| Protection Type | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or Neoprene gloves are recommended for handling aromatic amines. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Practice: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling[2][4]. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Required for all procedures. Protects against splashes of liquids or airborne particles. |
| Face shield | To be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing. | |
| Skin and Body Protection | Laboratory coat | A standard lab coat is required to protect against minor spills and contamination of personal clothing. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Closed-toe shoes | Mandatory in all laboratory settings to protect feet from spills and falling objects. | |
| Respiratory Protection | Chemical fume hood | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[2]. |
| NIOSH-approved respirator | Required if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Step-by-Step Handling and Operational Plan
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.
-
Assemble Materials: Place all necessary equipment, including the chemical container, weighing paper, spatulas, and solvent, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Experimental Procedure:
-
Weighing and Transfer: Carefully weigh the required amount of solid this compound on weighing paper within the fume hood. Minimize the generation of dust.
-
Dissolution: If preparing a solution, slowly add the solid to the solvent in a suitable container. Keep the container covered as much as possible during this process.
-
Conducting the Reaction: Perform all subsequent experimental steps within the fume hood. Keep the sash at the lowest practical height.
Post-Procedure:
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent. Collect all cleaning materials as hazardous waste.
-
Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the initial rinsate as halogenated hazardous waste[2].
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately with soap and water.
Disposal Plan
Proper segregation and disposal of waste containing this compound are crucial to prevent environmental harm.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the chemical name.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and initial solvent rinses from glassware, in a designated container for halogenated organic waste [2][5].
-
Do not mix this waste with non-halogenated organic waste[5].
-
Do not dispose of any amount down the drain, as it is toxic to aquatic life and can damage the environment[6].
-
Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.
-
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[6][7].
Procedural Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Laboratory Safety Manual [ehs.cornell.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. case.edu [case.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
